ROS kinases-IN-1
Description
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C20H16N4O/c1-14-18(20(25)22-21-14)12-16-13-24(17-10-6-3-7-11-17)23-19(16)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25)/b18-12+ |
InChI Key |
DGSFFYVACCJJGR-LDADJPATSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Potent Pyrazolopyrimidine-Based ROS1 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pyrazolopyrimidine-based inhibitors of ROS1 kinase, a critical target in oncology. While a specific compound designated "ROS kinases-IN-1" was not identified in the public domain, this paper details the core principles and methodologies through the lens of highly potent pyrazolopyrimidine ROS1 inhibitors, serving as a comprehensive resource for researchers in the field.
Introduction to ROS1 Kinase
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that plays a significant role in cellular signaling pathways, including cell growth, differentiation, and survival.[1] Chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] These oncogenic fusions make ROS1 an attractive therapeutic target for small molecule kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[4][5][6]
The ROS1 Signaling Pathway
ROS1 activation, often through gene fusion events, triggers a cascade of downstream signaling pathways that promote oncogenesis. Upon activation, ROS1 undergoes autophosphorylation, creating docking sites for various signaling proteins. These interactions lead to the activation of several key pathways, including:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[1]
-
STAT3 Pathway: This pathway is involved in cell survival and proliferation.
-
VAV3 Guanine Nucleotide Exchange Factor Pathway: This pathway plays a role in cytoskeletal rearrangements and cell migration.
The specific downstream signaling can be influenced by the fusion partner and the subcellular localization of the ROS1 fusion protein.
Discovery and Structure-Activity Relationship (SAR) of Pyrazolopyrimidine-Based ROS1 Inhibitors
The discovery of potent and selective ROS1 inhibitors often involves a combination of high-throughput screening, structure-based drug design, and iterative chemical synthesis. The pyrazolo[1,5-a]pyrimidine core serves as an excellent starting point due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP binding pocket.
Structure-activity relationship (SAR) studies of pyrazolopyrimidine derivatives have revealed several key insights for potent ROS1 inhibition. For instance, macrocyclization of the pyrazolopyrimidine scaffold has been shown to enhance potency against both wild-type and mutant forms of ROS1. Substitutions at various positions of the pyrazole and pyrimidine rings are crucial for modulating potency and selectivity against other kinases.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative pyrazolopyrimidine-based compounds against ROS1 and other kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| LPM4870108 (37) | Ros1 | 1.0 ± 0.3 | [7] |
| TrkA | 2.4 ± 0.3 | [7] | |
| TrkAG595R | 3.5 ± 0.5 | [7] | |
| TrkAG667C | 2.3 ± 0.3 | [7] | |
| TrkC | 0.2 ± 0.1 | [7] | |
| ALK | 182.0 ± 14.2 | [7] | |
| Compound 29 | Ros1 | 2.2 | [7] |
| TrkA | 0.6 | [7] | |
| TrkC | 0.1 | [7] | |
| ALK | 901 | [7] | |
| Compound 30 | Ros1 | 0.16 | [7] |
| TrkA | 1.61 | [7] | |
| TrkC | 0.05 | [7] | |
| ALK | 10.40 | [7] |
Synthesis of Pyrazolopyrimidine-Based ROS1 Inhibitors
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of a 5-aminopyrazole precursor with a β-dicarbonyl compound or its equivalent. The following scheme illustrates a general synthetic route.
Experimental Protocols
General Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a representative method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
Materials:
-
Substituted 5-aminopyrazole
-
Appropriate β-dicarbonyl compound (e.g., diethyl malonate)
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the substituted 5-aminopyrazole and the β-dicarbonyl compound in absolute ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Heat the reaction mixture to reflux and stir for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
ROS1 Kinase Inhibition Assay (Biochemical)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ROS1 kinase.
Materials:
-
Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[9]
-
Peptide substrate (e.g., KKKSPGEYVNIEFG)[9]
-
[γ-³³P]-ATP[9]
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Phosphoric acid
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing ROS1 kinase, kinase buffer, and the peptide substrate in a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is also included.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[9]
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay
This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cells harboring a ROS1 fusion.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS reagent)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the ROS1-positive cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (serial dilutions). Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The development of potent and selective ROS1 kinase inhibitors is a critical endeavor in the field of oncology. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly versatile and effective core for the design of such inhibitors. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of these compounds, offering valuable insights and detailed protocols for researchers in the field. The continued exploration of this chemical space holds great promise for the development of novel and more effective therapies for patients with ROS1-driven cancers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomarker.onclive.com [biomarker.onclive.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to Identifying Protein Targets of ROS Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed to identify the protein targets of small molecule inhibitors targeting ROS kinases, a family of receptor tyrosine kinases implicated in various cancers. Due to the limited specific information on a compound denoted as "ROS kinases-IN-1," this document will focus on the established principles and techniques for target deconvolution of inhibitors against key members of this kinase group, namely ROS1, Anaplastic Lymphoma Kinase (ALK), and Leukocyte Tyrosine Kinase (LTK).
Introduction to ROS Kinases and the Imperative of Target Identification
ROS1, ALK, and LTK are receptor tyrosine kinases (RTKs) that play crucial roles in cell signaling pathways governing proliferation, differentiation, and survival.[1] Aberrant activation of these kinases, often through chromosomal rearrangements leading to fusion proteins, is a known driver in various malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma.[1][2] The structural similarity between the kinase domains of ROS1 and ALK, in particular, has led to the development of several dual inhibitors.[3]
The therapeutic efficacy and potential toxicity of a kinase inhibitor are dictated by its full spectrum of molecular targets. While an inhibitor is designed to engage its primary target with high affinity, off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough and unbiased identification of an inhibitor's protein targets is a critical step in its preclinical and clinical development. This process, known as target deconvolution or target identification, provides a comprehensive understanding of the inhibitor's mechanism of action and informs strategies for optimizing its selectivity and therapeutic window.
Key Signaling Pathways of ROS Kinases
Understanding the signaling networks downstream of ROS1, ALK, and LTK is essential for interpreting the functional consequences of their inhibition. These kinases, upon activation, trigger a cascade of intracellular signaling events.
ROS1 Signaling Pathway
ROS1 activation, often through gene fusion, leads to the initiation of several oncogenic signaling cascades, including:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.[4][5]
-
RAS/MAPK/ERK Pathway: Drives cell proliferation and differentiation.[4][6]
-
JAK/STAT Pathway: Involved in cell survival and proliferation.[4][5]
-
VAV3 Signaling: Regulates cytoskeletal dynamics and cell migration.[4]
-
SHP-1/2 Signaling: Modulates signal transduction by dephosphorylating key signaling proteins.[4]
ALK Signaling Pathway
Similar to ROS1, constitutively active ALK fusion proteins activate a number of downstream signaling pathways critical for cellular transformation:
-
PI3K/AKT Pathway: A key driver of cell survival and proliferation.[2][7]
-
RAS/MAPK Pathway: Essential for cell growth and division.[2][8]
-
JAK/STAT Pathway: Contributes to cell proliferation and survival.[7][8]
-
PLCγ Pathway: Involved in cell growth and transformation.[8]
LTK Signaling Pathway
Leukocyte Tyrosine Kinase (LTK) is a less-studied member of the insulin receptor superfamily.[9] Upon binding its ligands, FAM150A or FAM150B, LTK is known to activate the MAPK pathway .[10][11] More recent research has also identified LTK as an ER-resident kinase that regulates the secretory pathway by interacting with and phosphorylating Sec12.[12]
Methodologies for Kinase Inhibitor Target Identification
Several powerful techniques, primarily based on chemical proteomics and mass spectrometry, are employed to elucidate the targets of kinase inhibitors.
Affinity Chromatography-Based Methods
These methods rely on the specific interaction between an inhibitor and its target proteins.
-
Immobilized Inhibitor Affinity Chromatography: In this approach, the kinase inhibitor is chemically modified with a linker and covalently attached to a solid support, such as sepharose beads.[2][5] These "bait"-coated beads are then incubated with a cell lysate. Proteins that bind to the inhibitor are captured and subsequently eluted. The eluted proteins are then identified and quantified using mass spectrometry.[2][5]
-
Kinobeads: This technique utilizes a mixture of beads, each coated with a different broad-spectrum kinase inhibitor.[7][8] This "kinobead" cocktail can capture a large portion of the cellular kinome (the complete set of protein kinases in a cell).[7][8] To identify the targets of a specific inhibitor, a competitive binding experiment is performed. The cell lysate is pre-incubated with the free inhibitor of interest before being exposed to the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases, leading to a reduced abundance of these targets in the final pulldown. Quantitative mass spectrometry is then used to identify the proteins that are depleted in the presence of the free inhibitor.[7][8]
Activity-Based Protein Profiling (ABPP)
ABPP methods utilize probes that covalently bind to the active site of enzymes in an activity-dependent manner.
-
KiNativ™: This proprietary platform employs biotinylated ATP and ADP acyl phosphate probes that irreversibly bind to a conserved lysine residue in the ATP-binding pocket of active kinases.[13][14] By treating a cell lysate with the inhibitor of interest prior to probe labeling, the inhibitor will block the probe from binding to its targets. The biotinylated proteins are then enriched on streptavidin beads, and the bound proteins are quantified by mass spectrometry. A decrease in the signal for a particular kinase in the inhibitor-treated sample indicates that it is a target of the inhibitor.[13][14]
Data Presentation: Quantitative Analysis of Inhibitor-Target Interactions
The output of target identification experiments is a list of potential protein interactors. To prioritize and validate these targets, it is crucial to quantify the binding affinity of the inhibitor for each protein. This is typically expressed as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). This quantitative data is best presented in tables for clear comparison.
Below are tables populated with example data for well-characterized inhibitors of ROS1 and ALK.
Table 1: Biochemical Activity of Selected ROS1/ALK Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| Crizotinib | ALK | ~50 | - | [1] |
| ROS1 | 16-41 | - | [15] | |
| MET | 51 | - | [15] | |
| Lorlatinib | ALK (WT) | - | <0.07 | [2] |
| ALK (L1196M) | - | 0.7 | [2] | |
| ALK (G1202R) | 80 | - | [7] | |
| ROS1 | - | <0.025 | [2] | |
| Ceritinib | ALK | 0.15 | - | [7] |
| Alectinib | ALK | 1.9 | - | [4] |
| ALK (L1196M) | 2 | - | [4] | |
| ALK (G1202R) | 70-80 | - | [4] | |
| Brigatinib | ALK | 14 | - | [9] |
| ROS1 | 18 | - | [9] | |
| ALK (G1202R) | 184 | - | [16] | |
| Entrectinib | ALK | 7 | - | [6] |
| ROS1 | 12 | - | [6] | |
| TRKA | 1 | - | [6] | |
| TRKB | 3 | - | [6] | |
| TRKC | 5 | - | [6] | |
| Repotrectinib | ALK (WT) | 1.01 | - | [10] |
| ALK (G1202R) | 1.26 | - | [5] | |
| ROS1 | 0.07 | - | [10] | |
| TRKA | 0.83 | - | [10] | |
| TRKB | 0.05 | - | [10] | |
| TRKC | 0.1 | - | [10] | |
| Cabozantinib | ROS1 | <25 | - | [17] |
| MET | 1.3 | - | [18] | |
| VEGFR2 | 0.035 | - | [18] |
Table 2: Cellular Activity of Selected ROS1/ALK Inhibitors
| Inhibitor | Cell Line | Target | IC50 (nM) | Reference(s) |
| Lorlatinib | EML4-ALK Ba/F3 | ALK (L1196M) | 15-43 | [2] |
| EML4-ALK Ba/F3 | ALK (G1269A) | 14-80 | [2] | |
| EML4-ALK Ba/F3 | ALK (G1202R) | 77-113 | [2] | |
| Alectinib | ALK-addicted neuroblastoma | ALK | <100 | [11] |
| Brigatinib | EML4-ALK Ba/F3 | ALK (WT) | 14 | [9] |
| CD74-ROS1 Ba/F3 | ROS1 | 18 | [9] | |
| Repotrectinib | EML4-ALK H2228 | ALK Phosphorylation | 13 | [5] |
| EML4-ALK H2228 | Cell Proliferation | 100 | [5] | |
| Cabozantinib | TT (MTC) | RET Autophosphorylation | 85 | [19] |
| TT (MTC) | Cell Proliferation | 94 | [19] |
Experimental Protocols
This section provides generalized, detailed methodologies for the key experiments cited.
Protocol: Immobilized Inhibitor Affinity Chromatography
Objective: To identify proteins from a cell lysate that bind to a specific kinase inhibitor.
Materials:
-
Kinase inhibitor with a functional group for immobilization.
-
NHS-activated Sepharose beads (or similar).
-
Cell line of interest.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails).
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or buffer containing a high concentration of free inhibitor).
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).
-
Bradford assay reagents.
-
SDS-PAGE reagents and equipment.
-
Mass spectrometry-compatible silver stain or Coomassie stain.
-
LC-MS/MS system.
Procedure:
-
Inhibitor Immobilization: a. Chemically couple the kinase inhibitor to the NHS-activated Sepharose beads according to the manufacturer's protocol. b. Block any remaining active sites on the beads. c. Wash the beads extensively to remove any non-covalently bound inhibitor.
-
Cell Lysis: a. Culture cells to ~80-90% confluency. b. Harvest and wash the cells with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a Bradford assay.
-
Affinity Pulldown: a. Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the inhibitor-coupled beads (and control beads without inhibitor) for 2-4 hours at 4°C with gentle rotation. b. Pellet the beads by centrifugation and collect the supernatant (flow-through). c. Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elution: a. Elute the bound proteins from the beads using the elution buffer. b. Neutralize the eluate immediately if using a low pH elution buffer.
-
Protein Identification: a. Concentrate the eluted proteins. b. Separate the proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain. c. Excise unique protein bands from the gel. d. Perform in-gel tryptic digestion. e. Analyze the resulting peptides by LC-MS/MS. f. Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
Protocol: Kinobeads-Based Competitive Profiling
Objective: To identify the targets of a free kinase inhibitor by competition with a broad-spectrum kinome capture reagent.
Materials:
-
Kinobeads (commercially available or prepared in-house).
-
Kinase inhibitor of interest.
-
Cell line of interest.
-
Lysis buffer, wash buffer, elution buffer (as in 5.1).
-
Quantitative mass spectrometry reagents (e.g., TMT or SILAC).
-
LC-MS/MS system.
Procedure:
-
Cell Lysis: a. Prepare cell lysate as described in 5.1.2.
-
Competitive Binding: a. Aliquot the cell lysate into several tubes. b. Add the kinase inhibitor of interest at a range of concentrations (and a DMSO control) to the lysates. c. Incubate for 1 hour at 4°C with gentle rotation.
-
Kinobeads Pulldown: a. Add kinobeads to each lysate and incubate for 1-2 hours at 4°C with gentle rotation. b. Wash the beads as described in 5.1.3.c.
-
Sample Preparation for Quantitative Mass Spectrometry: a. Elute the bound proteins. b. Reduce, alkylate, and digest the proteins with trypsin. c. Label the resulting peptides with quantitative tags (e.g., TMT) according to the manufacturer's protocol. d. Combine the labeled peptide samples.
-
LC-MS/MS Analysis and Data Interpretation: a. Analyze the combined peptide sample by LC-MS/MS. b. Quantify the relative abundance of each identified protein in the different inhibitor concentration samples compared to the control. c. Proteins that show a dose-dependent decrease in abundance are considered targets of the inhibitor.
Conclusion
The identification of a kinase inhibitor's target profile is a multifaceted process that is indispensable for modern drug discovery and development. The methodologies outlined in this guide, from affinity-based pulldowns to activity-based profiling, provide a powerful toolkit for researchers to gain a deep understanding of their compound's mechanism of action. By combining these experimental approaches with robust quantitative data analysis and a solid understanding of the underlying signaling pathways, scientists can more effectively develop safer and more efficacious targeted therapies for diseases driven by aberrant ROS kinase activity.
References
- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. selleckchem.com [selleckchem.com]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of ROS1 Kinase Inhibitors: A Technical Guide on Crizotinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of ROS1 kinase inhibitors, with a specific focus on Crizotinib, a well-characterized multi-targeted tyrosine kinase inhibitor. This document will serve as a comprehensive resource, detailing the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways modulated by this class of compounds. The user's initial query for "ROS kinases-IN-1" is interpreted as a request for information on an inhibitor of ROS1 kinase, for which Crizotinib serves as a prime example.
Introduction to ROS1 Kinase and Crizotinib
The ROS1 proto-oncogene encodes a receptor tyrosine kinase (RTK) that shares structural and functional homology with the anaplastic lymphoma kinase (ALK).[1][2] Chromosomal rearrangements involving the ROS1 gene can lead to the expression of fusion proteins with constitutive kinase activity, which act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3] These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and growth.[4]
Crizotinib is an orally bioavailable, small-molecule inhibitor that targets ALK, ROS1, and MET tyrosine kinases.[4][5] Initially developed as a c-MET inhibitor, its potent activity against ALK and ROS1 has led to its approval for the treatment of ALK-positive and ROS1-positive advanced NSCLC.[3][4][5][6] Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of these RTKs and thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.[2]
Quantitative Inhibitory Activity of Crizotinib
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and safety profile. The following tables summarize the in vitro inhibitory activity of Crizotinib against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Crizotinib
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ALK | 24 | Biochemical Assay | [7] |
| ROS1 | Data not explicitly found in a consolidated table, but potent inhibition is widely reported | - | - |
| c-MET | Potent inhibition reported, specific IC50 values vary across studies | Biochemical Assay | [1][8] |
| RON | Inhibition reported | Biochemical Assay | [8] |
Table 2: Cellular Inhibitory Activity of Crizotinib
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| NCI-H929 | Multiple Myeloma | 0.53 ± 0.04 | Cell Viability Assay | [9] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.43 ± 0.07 | Cell Viability Assay | [9] |
| JJN3 | Multiple Myeloma | 3.01 ± 0.39 | Cell Viability Assay | [9] |
| CEM/ADR5000 | Drug-Resistant Leukemia | 29.15 ± 2.59 | Cell Viability Assay | [9] |
| Various | 405 cell lines | Geometric mean: 11.4 | Cell Viability Assay | [10] |
Signaling Pathways Modulated by Crizotinib
ROS1 fusion proteins activate several downstream signaling pathways that are crucial for cancer cell survival and proliferation. Crizotinib, by inhibiting ROS1, effectively blocks these signaling cascades.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of kinase inhibitors. The following sections provide methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant ROS1 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
ATP
-
Crizotinib (or other test compound)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well plates
Procedure:
-
Prepare a serial dilution of Crizotinib in the kinase assay buffer.
-
In a multi-well plate, add the recombinant ROS1 kinase, the kinase substrate, and the various concentrations of Crizotinib.
-
Incubate the mixture at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the kinase activity against the logarithm of the Crizotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete cell culture medium
-
Crizotinib
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed the ROS1-positive cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of Crizotinib in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Crizotinib. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the drug concentration to determine the IC50 value.
Western Blot Analysis of ROS1 Signaling
Western blotting is used to detect changes in the phosphorylation status of ROS1 and its downstream signaling proteins upon treatment with an inhibitor.
Materials:
-
ROS1-positive cancer cell line
-
Crizotinib
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ROS1, anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture ROS1-positive cells and treat them with various concentrations of Crizotinib for a specified time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Crizotinib on the phosphorylation of ROS1 and its downstream targets.
Conclusion
Crizotinib is a potent inhibitor of the ROS1 kinase, demonstrating significant anti-tumor activity in preclinical models and clinical settings for ROS1-rearranged cancers. Its mechanism of action involves the direct inhibition of the ROS1 kinase, leading to the suppression of key downstream signaling pathways that are essential for cancer cell growth and survival. The experimental protocols detailed in this guide provide a framework for the in vitro and cellular characterization of Crizotinib and other potential ROS1 inhibitors. A thorough understanding of the biological activity and the underlying signaling pathways is crucial for the continued development of targeted therapies for ROS1-driven malignancies.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 6. Real-World Outcomes of Crizotinib in ROS1-Rearranged Advanced Non-Small-Cell Lung Cancer [mdpi.com]
- 7. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. ch.promega.com [ch.promega.com]
- 12. scribd.com [scribd.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
The Role of ROS1 Kinase Inhibitors in Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-ros oncogene 1 (ROS1) receptor tyrosine kinase is a critical signaling protein that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2][3] Targeted inhibition of ROS1 has emerged as a successful therapeutic strategy.[1][3] This technical guide provides an in-depth exploration of the interplay between ROS1 kinase inhibitors and cellular oxidative stress pathways. While the specific inhibitor "ROS kinases-IN-1" was not identifiable in a comprehensive search of scientific literature, this guide will focus on the broader class of ROS1 kinase inhibitors, with a particular emphasis on well-characterized compounds such as crizotinib, for which data on oxidative stress modulation exists.
Reactive oxygen species (ROS) are integral to cellular signaling; however, an imbalance leading to excessive ROS results in oxidative stress, a state implicated in both cancer progression and the cellular response to therapy.[4][5][6] Understanding how ROS1 kinase inhibitors influence this delicate redox balance is crucial for optimizing their therapeutic efficacy and anticipating potential mechanisms of resistance.
Quantitative Data on ROS1 Kinase Inhibitors
The efficacy of various ROS1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for several prominent ROS1 inhibitors against wild-type and mutant ROS1 kinases.
| Inhibitor | ROS1 Kinase Target | IC50 (nM) | Reference |
| Crizotinib | Wild-Type ROS1 | ~50 | [1] |
| Entrectinib | Wild-Type ROS1 | 7 | [7][8] |
| Lorlatinib | Wild-Type ROS1 | 0.7 | [9] |
| Repotrectinib | Wild-Type ROS1 | 0.07 | [10] |
| Taletrectinib | Wild-Type ROS1 | Subnanomolar | [11] |
| Cabozantinib | Wild-Type ROS1 | <100 | [12] |
| Inhibitor | Mutant ROS1 Kinase Target | IC50 (nM) | Reference |
| Crizotinib | G2032R | >400 | [11] |
| Entrectinib | G2032R | >400 | [11] |
| Lorlatinib | G2032R | 196.6 | [9] |
| Repotrectinib | G2032R | 23.1 | [13] |
| Taletrectinib | G2032R | Subnanomolar | [11] |
| Cabozantinib | G2032R | 17.5 | [13] |
Signaling Pathways
ROS1 fusion proteins constitutively activate several downstream signaling pathways that are crucial for cell proliferation and survival. These pathways are also intricately linked with the regulation of cellular redox homeostasis. Inhibition of ROS1 can therefore have a direct impact on the oxidative state of the cell.
ROS1 Downstream Signaling
Constitutively active ROS1 fusion proteins primarily activate the MAPK/ERK and PI3K/AKT signaling cascades.[2][14] These pathways promote cell growth, proliferation, and survival.
Interplay of ROS1 Signaling and Oxidative Stress
The inhibition of ROS1 signaling can lead to an increase in intracellular ROS levels. This can occur through various mechanisms, including the disruption of cellular antioxidant defenses that may be maintained by the pro-survival signaling of the PI3K/AKT pathway. The MAPK pathway is also known to be activated by oxidative stress, creating a complex feedback loop.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol is adapted for measuring ROS levels in cells treated with ROS1 kinase inhibitors. 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells cultured in 96-well plates
-
ROS1 kinase inhibitor of interest
-
DCFDA (H2DCFDA) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Phenol red-free culture medium
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of the ROS1 kinase inhibitor for the desired time period (e.g., 6, 12, or 24 hours). Include a vehicle-only control and a positive control (e.g., H₂O₂).
-
Prepare a fresh working solution of DCFDA at 10-20 µM in pre-warmed phenol red-free medium or PBS.
-
Remove the treatment medium from the cells and wash the cells once with PBS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader.
Assessment of Oxidative Stress Markers by Western Blot
This protocol outlines the general procedure for detecting changes in the expression of key proteins involved in the oxidative stress response.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-SOD2, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the ROS1 inhibitor and controls in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Measurement of Total and Oxidized Glutathione (GSH/GSSG)
This protocol provides a general workflow for quantifying the levels of reduced (GSH) and oxidized (GSSG) glutathione, key indicators of cellular redox status.
Materials:
-
Treated and control cells
-
Metaphosphoric acid (MPA) for deproteination
-
Glutathione reductase
-
NADPH
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Microplate reader capable of reading absorbance at ~405-412 nm
Procedure:
-
Harvest cells and lyse them.
-
Deproteinate the cell lysates using MPA.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
For total glutathione measurement, add the supernatant to a reaction mixture containing glutathione reductase, NADPH, and DTNB.
-
For GSSG measurement, first, treat the sample with a scavenger of GSH (e.g., 2-vinylpyridine) to prevent its reaction with DTNB. Then, proceed with the addition of glutathione reductase, NADPH, and DTNB.
-
Measure the rate of color change (absorbance) over time in a microplate reader.
-
Calculate the concentrations of total glutathione and GSSG based on a standard curve. The concentration of GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the role of a ROS1 kinase inhibitor in oxidative stress pathways.
Conclusion
The inhibition of ROS1 kinase represents a significant advancement in the targeted therapy of ROS1-driven cancers. Emerging evidence suggests that the therapeutic efficacy of ROS1 inhibitors may be, in part, mediated by the induction of oxidative stress within cancer cells. This guide provides a foundational understanding of the interplay between ROS1 signaling and cellular redox pathways, supported by quantitative data and detailed experimental protocols. Further research in this area is warranted to fully elucidate the mechanisms by which ROS1 inhibitors modulate oxidative stress and to leverage this knowledge for the development of more effective and durable anticancer strategies.
References
- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Pathway Alterations Correlate with Poor Survival and Drive Resistance to Therapy in Patients with Lung Cancers Driven by ROS1 Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilcn.org [ilcn.org]
- 4. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 7. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cabozantinib overcomes crizotinib resistance in ROS1 fusion positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Probing ROS-Mediated Signaling with Crizotinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive oxygen species (ROS) have emerged from being considered merely damaging byproducts of metabolism to critical second messengers in a multitude of cellular signaling pathways. Dysregulation of ROS-mediated signaling is implicated in numerous pathologies, including cancer. Kinases are central players in these pathways, translating ROS signals into cellular responses. This technical guide provides an in-depth exploration of ROS-mediated signaling and the use of kinase inhibitors as chemical probes to dissect these pathways. As a case study, we focus on the receptor tyrosine kinase ROS1, a key player in some cancers, and its inhibitor, Crizotinib, as a model probe. This document offers a comprehensive overview of the underlying biology, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of signaling cascades and experimental workflows.
Introduction to ROS-Mediated Signaling
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. While high concentrations of ROS can cause oxidative damage to cellular components, physiological levels of ROS play a crucial role as second messengers in intracellular signaling.[1] ROS can modulate the activity of various proteins, including kinases and phosphatases, through the reversible oxidation of specific amino acid residues, most notably cysteine.[2] This redox signaling is integral to a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1]
Several key kinase signaling cascades are regulated by ROS, including the Mitogen-Activated Protein Kinase (MAPK) pathways (comprising ERK, JNK, and p38), the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and pathways initiated by receptor tyrosine kinases (RTKs).[3][4] Dysregulation of ROS production and the subsequent aberrant activation of these kinase pathways are hallmarks of various diseases, particularly cancer, where they can promote tumor growth, proliferation, and survival.[3]
Key Kinases in ROS-Mediated Signaling
A complex network of kinases transduces ROS signals within the cell. Understanding the roles of these kinases is crucial for developing targeted therapies.
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, which includes ROS1, is activated by the binding of extracellular ligands. However, ROS can also directly and indirectly modulate RTK activity, influencing downstream signaling cascades that control cell growth and proliferation.
-
Mitogen-Activated Protein Kinases (MAPKs): The MAPK pathways are central to the cellular stress response. ROS can activate the JNK and p38 MAPK pathways, which are typically associated with stress responses and apoptosis. The ERK pathway, also part of the MAPK family, is more commonly linked to cell growth and proliferation and can also be influenced by ROS.[3]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a MAP3 kinase that is activated by oxidative stress. Upon activation, ASK1 can trigger the JNK and p38 MAPK pathways, leading to apoptosis.[5]
-
Protein Kinase D (PKD): This family of serine/threonine kinases can be activated by oxidative stress and is involved in a variety of cellular processes, including cell proliferation, survival, and migration.
The ROS1 Receptor Tyrosine Kinase
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that shares structural and functional similarities with the anaplastic lymphoma kinase (ALK).[6] While the endogenous ligand for ROS1 remains unknown, chromosomal rearrangements resulting in ROS1 fusion proteins lead to constitutive activation of its kinase domain.[1][6] These fusion proteins are potent oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[1][6]
Once activated, ROS1 fusion proteins trigger several downstream signaling pathways that are crucial for cancer cell proliferation and survival, including:
-
RAS-MAPK/ERK Pathway
-
PI3K/AKT/mTOR Pathway
-
JAK/STAT Pathway [3]
The critical role of constitutively active ROS1 in driving tumorigenesis makes it an attractive target for therapeutic intervention.
Crizotinib: A Chemical Probe for ROS1 Signaling
Crizotinib is an orally available, ATP-competitive small-molecule tyrosine kinase inhibitor that is potent against ALK, MET, and ROS1.[2][6] It has received regulatory approval for the treatment of ROS1-positive NSCLC and serves as an excellent tool to probe the function of ROS1 in cellular signaling.[6][7]
Mechanism of Action
Crizotinib exerts its inhibitory effect by binding to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of ROS1 and the subsequent activation of its downstream signaling pathways, thereby suppressing the growth and proliferation of ROS1-driven cancer cells.[1]
Quantitative Data for Crizotinib
The efficacy of Crizotinib as a ROS1 inhibitor has been quantified in numerous preclinical and clinical studies.
| Parameter | Cell Line/Target | Value | Reference(s) |
| IC₅₀ (Cell Viability) | Ba/F3 (CD74-ROS1) | 18.5 nM | [8][9] |
| NCI-H929 (Multiple Myeloma) | 0.53 µM | [10] | |
| CCRF-CEM (Leukemia) | 0.43 µM | [10] | |
| Clinical Efficacy | |||
| Objective Response Rate (ORR) | ROS1+ NSCLC Patients | 70-72% | [1] |
| Median Progression-Free Survival (PFS) | ROS1+ NSCLC Patients | 19.3 - 24.1 months | [2] |
| Median Overall Survival (OS) | ROS1+ NSCLC Patients | 51.4 months |
Table 1: In Vitro and Clinical Efficacy of Crizotinib.
| Downstream Target | Cell Line | Effect of Crizotinib | Reference(s) |
| p-ROS1 | RH4, RH30 | Inhibition | [4] |
| p-AKT | RH4, RH30 | Inhibition | [4] |
| p-ERK | RH4, RH30 | Inhibition | [4] |
Table 2: Effect of Crizotinib on Downstream Signaling Pathways.
Experimental Protocols
In Vitro ROS1 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified ROS1 kinase.
Materials:
-
Recombinant human ROS1 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Crizotinib or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Crizotinib in the kinase reaction buffer.
-
In a 96-well plate, add the ROS1 kinase, the kinase substrate, and the Crizotinib dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value of Crizotinib by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 expressing a ROS1 fusion)
-
Complete cell culture medium
-
Crizotinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Crizotinib (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blotting for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways upon inhibitor treatment.
Materials:
-
ROS1-positive cancer cells
-
Crizotinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with Crizotinib at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing Signaling Pathways and Workflows
ROS-Mediated Signaling Pathways
Caption: Overview of major ROS-mediated kinase signaling pathways.
ROS1 Signaling and Crizotinib Inhibition
Caption: Crizotinib inhibits constitutively active ROS1 fusion proteins.
Experimental Workflow for Inhibitor Profiling
Caption: Workflow for evaluating a ROS kinase inhibitor.
Conclusion
The intricate network of ROS-mediated signaling pathways presents both challenges and opportunities for researchers and drug developers. Kinases, as key nodes in these networks, are prime targets for therapeutic intervention. The use of specific and potent kinase inhibitors, such as Crizotinib for ROS1-driven cancers, not only provides effective treatment options but also serves as a powerful tool to dissect the complex interplay of ROS and kinase signaling in health and disease. The methodologies and data presented in this guide offer a framework for the continued exploration of ROS-mediated signaling and the development of novel targeted therapies.
References
- 1. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Outcomes of Crizotinib in ROS1-Rearranged Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
- 7. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
In Vitro Kinase Assay for ROS Kinases-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of performing an in vitro kinase assay for "ROS kinases-IN-1," a known inhibitor of ROS1 tyrosine kinase. This document outlines the fundamental principles of in vitro kinase assays, details the signaling pathways involving ROS1 kinase, presents a detailed experimental protocol, and summarizes the available quantitative data for this compound.
Introduction to ROS1 Kinase
The ROS1 gene encodes a receptor tyrosine kinase (RTK) that shares structural similarities with anaplastic lymphoma kinase (ALK).[1] While its precise physiological role in normal development is not fully defined, it is known to be involved in epithelial cell differentiation.[1] In several types of cancer, chromosomal rearrangements can lead to the creation of fusion proteins containing the ROS1 kinase domain. These fusion proteins are constitutively active, driving oncogenic signaling and cellular proliferation.[2] Consequently, ROS1 has emerged as a significant therapeutic target in various malignancies, including non-small cell lung cancer (NSCLC).[3]
ROS1 Signaling Pathways
Upon activation, ROS1 triggers multiple downstream signaling cascades that promote cell growth, survival, and proliferation.[1] Key pathways activated by ROS1 include:
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This cascade is involved in cell growth and differentiation.
-
STAT3 Pathway: Activation of STAT3 contributes to cell survival and proliferation.
-
VAV3 Guanine Nucleotide Exchange Factor Pathway: This pathway is implicated in cell transformation.
-
Phospholipase C gamma (PLCγ) Pathway: This pathway is also involved in oncogenic signaling.[1]
The specific signaling pathways engaged by ROS1 can be influenced by the fusion partner it is paired with, which can affect the intracellular localization of the fusion protein.[2][4]
Diagram of the ROS1 Signaling Pathway:
Caption: Simplified overview of the major downstream signaling pathways activated by ROS1 fusion proteins.
Principles of In Vitro Kinase Assays
In vitro kinase assays are fundamental tools for studying kinase activity and for screening and characterizing kinase inhibitors. The basic principle involves incubating a purified kinase with its substrate and a phosphate donor, typically adenosine triphosphate (ATP), and then detecting the resulting phosphorylation of the substrate.
There are several methods for detecting substrate phosphorylation:
-
Radiometric Assays: These assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity is quantified.[5]
-
Fluorescence-Based Assays: These methods employ various strategies, such as using antibodies that specifically recognize the phosphorylated substrate, or coupled enzyme systems that produce a fluorescent signal proportional to the amount of ADP generated.
-
Luminescence-Based Assays: A common approach is to measure the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.[6] A popular commercial kit for this is the Kinase-Glo® assay.[7]
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol provides a general framework for determining the IC50 value of this compound against ROS1 kinase using a luminescence-based assay (e.g., Kinase-Glo®).
Materials:
-
Recombinant human ROS1 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific substrate like IGF-1Rtide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for dissolving the inhibitor)
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow Diagram:
Caption: General workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add a small volume of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Prepare a master mix containing the kinase assay buffer, recombinant ROS1 kinase, and the substrate.
-
Add the master mix to each well.
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to the Km value for ATP for ROS1 kinase if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Compound | Target Kinase | IC50 Value |
| This compound | ROS tyrosine kinase | 1.22 µM |
| Data sourced from MedChemExpress.[4] |
Conclusion
This technical guide provides a comprehensive framework for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against ROS1 kinase. By understanding the underlying principles of the assay and the relevant signaling pathways, researchers can effectively characterize the potency of this and other inhibitors, contributing to the development of novel targeted therapies for ROS1-driven cancers. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. ROS1 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib [mdpi.com]
- 6. Function and Regulation of Protein Kinase D in Oxidative Stress: A Tale of Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cell-Based Assays for Evaluating ROS1 Kinase Inhibitor Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cell-based assays crucial for the preclinical evaluation of ROS1 kinase inhibitors, including the investigational compound ROS kinases-IN-1. This document outlines detailed experimental protocols, presents quantitative data for key inhibitors, and visualizes essential biological pathways and experimental workflows to support cancer research and drug development.
Introduction to ROS1 Kinase as a Therapeutic Target
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that shares structural similarities with anaplastic lymphoma kinase (ALK).[1][2] Initially identified as a proto-oncogene, ROS1 plays a role in epithelial cell differentiation during development.[2] In various cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of ROS1 fusion proteins.[2][3] These fusion proteins result in constitutive activation of the ROS1 kinase domain, driving oncogenic signaling pathways that promote cell proliferation, survival, and migration.[1][3][4] Consequently, ROS1 has emerged as a critical therapeutic target, and several small molecule inhibitors have been developed to block its activity.[5][6]
ROS1 Signaling Pathway
Activated ROS1 fusion proteins trigger a cascade of downstream signaling events. The primary pathways implicated in ROS1-driven oncogenesis include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways.[1][3][4] These pathways are central regulators of cell growth, proliferation, and survival. Inhibition of ROS1 kinase activity is intended to abrogate the activation of these critical downstream effectors.
Quantitative Data on ROS1 Kinase Inhibitors
The inhibitory activity of various compounds against ROS1-driven cellular proliferation is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes publicly available IC50 values for several ROS1 inhibitors, including this compound, against different cell lines.
| Inhibitor | Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | 1220 | [1] |
| Crizotinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 1.8 | [7] |
| Crizotinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 196.6 | [3] |
| Ceritinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 23.1 | [7] |
| Lorlatinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 0.7 | [3] |
| Lorlatinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 196.6 | [3] |
| Cabozantinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 17.5 | [3] |
| Cabozantinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 17.5 | [3] |
| Foretinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 1.8 | |
| Repotrectinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 23.1 | [3] |
| Taletrectinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 53.3 | [3] |
| TAE684 | HCC78 | SLC34A2-ROS1 | MTS Assay | 180 | [8] |
Note: The specific cell line and assay conditions for the IC50 value of this compound were not publicly available.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. The following sections provide protocols for key cell-based assays used to evaluate ROS1 inhibitor activity.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of a compound on cell proliferation and are fundamental for calculating IC50 values.
Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HCC78) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the ROS1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
ROS1 Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of ROS1 kinase activity by assessing its autophosphorylation status.
Protocol: Western Blot for Phospho-ROS1
-
Cell Culture and Treatment: Seed ROS1-positive cells (e.g., HCC78) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the ROS1 inhibitor for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ROS1 (e.g., Phospho-ROS1 (Tyr2274) Antibody, 1:1000 dilution in 5% BSA/TBST).[1] A separate blot should be run for total ROS1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in ROS1 phosphorylation relative to the total ROS1 levels.
Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transduced with an oncogenic tyrosine kinase like a ROS1 fusion, these cells become IL-3 independent, and their proliferation is driven by the kinase.[6][10] This provides a clean system to assess the specific inhibitory activity of a compound against the ROS1 kinase.
Protocol: Ba/F3-ROS1 Proliferation Assay
-
Cell Culture: Culture Ba/F3 cells expressing a ROS1 fusion protein (e.g., CD74-ROS1) in RPMI-1640 medium supplemented with 10% fetal bovine serum, but without IL-3. Maintain parental Ba/F3 cells in the same medium supplemented with 0.5 ng/mL murine IL-3.[11]
-
Assay Setup: Wash the Ba/F3-ROS1 cells twice with IL-3-free medium to remove any residual growth factors. Seed the cells in a 96-well plate at a density of 20,000-30,000 cells per well.[9][11]
-
Inhibitor Treatment: Add serial dilutions of the ROS1 inhibitor to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7]
-
Data Analysis: Determine the IC50 values by plotting the percentage of proliferation inhibition against the inhibitor concentration.
Conclusion
The cell-based assays described in this guide are essential tools for the characterization of ROS1 kinase inhibitors. A multi-faceted approach, combining cell viability, phosphorylation, and engineered cell line proliferation assays, provides a robust preclinical data package to evaluate the potency and cellular activity of novel therapeutic agents like this compound. The provided protocols and data serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. ros kinase — TargetMol Chemicals [targetmol.com]
- 2. This compound | 370096-57-4 [sigmaaldrich.com]
- 3. ROS Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. filgen.jp [filgen.jp]
- 6. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. The sooner, the better: ROS, kinases and nutrients at the onset of the damage response in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ROS1 Kinase-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing ROS1 Kinases-IN-1, a potent inhibitor of the ROS1 tyrosine kinase, in Western blot analysis to investigate cellular signaling pathways.
Introduction
ROS1 is a receptor tyrosine kinase that, upon activation through chromosomal rearrangements leading to fusion proteins, can drive oncogenesis in various cancers, including a subset of non-small cell lung cancer (NSCLC).[1] Constitutively active ROS1 fusion proteins activate downstream signaling pathways, primarily the PI3K/AKT/mTOR, STAT3, and RAS/MAPK (ERK1/2) pathways, promoting cell proliferation, survival, and growth.[1]
ROS1 Kinases-IN-1 is a small molecule inhibitor that targets the kinase activity of ROS1 with an IC50 of 1.22 µM. By inhibiting ROS1, this compound allows for the study of the kinase's role in cellular signaling and its potential as a therapeutic target. Western blotting is a key technique to measure the efficacy of ROS1 Kinases-IN-1 by observing the phosphorylation status of ROS1 itself and its downstream effector proteins.
Mechanism of Action
ROS1 Kinases-IN-1 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the ROS1 kinase domain. This prevents the autophosphorylation and activation of ROS1, thereby blocking the initiation of downstream signaling cascades. The effectiveness of ROS1 Kinases-IN-1 in a cellular context can be quantified by a dose-dependent decrease in the phosphorylation of ROS1 and its key downstream targets.
Data Presentation
The following table summarizes the properties of ROS1 Kinases-IN-1 and provides recommended starting concentrations for Western blot experiments based on its IC50 and common practices for kinase inhibitors.
| Parameter | Value | Notes |
| Inhibitor | ROS1 Kinases-IN-1 | |
| Target | ROS1 Tyrosine Kinase | |
| IC50 | 1.22 µM | In vitro biochemical assay. |
| Molecular Formula | C20H16N4O | |
| Purity | >97% | Varies by supplier. |
| Solubility | DMSO: 10 mg/mL (30.45 mM) | Prepare a concentrated stock solution in DMSO. |
| Recommended Cell Treatment Concentration | 1-10 µM | Start with a concentration range around the IC50. Optimize for your cell line. |
| Recommended Cell Treatment Time | 2-24 hours | Time-course experiments are recommended to determine the optimal duration. |
The table below lists key antibodies for probing the ROS1 signaling pathway in a Western blot experiment.
| Target Protein | Phospho-site | Supplier (Example) | Recommended Dilution |
| Total ROS1 | - | Cell Signaling Technology (D4D6) | 1:1000 |
| Phospho-ROS1 | Tyr2274 | (Check supplier) | Varies |
| Total AKT | - | Cell Signaling Technology | 1:1000 |
| Phospho-AKT | Ser473 | Cell Signaling Technology | 1:2000 |
| Total ERK1/2 | - | Cell Signaling Technology | 1:1000 |
| Phospho-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology | 1:2000 |
| Total STAT3 | - | Cell Signaling Technology | 1:1000 |
| Phospho-STAT3 | Tyr705 | Cell Signaling Technology | 1:1000 |
| Loading Control | (e.g., GAPDH, β-Actin) | Various | Varies |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the inhibitory activity of ROS1 Kinases-IN-1 on the ROS1 signaling pathway.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a human cancer cell line with a known ROS1 fusion, such as HCC78) at a density that will result in 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of ROS1 Kinases-IN-1 in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM).
-
Cell Treatment: Once the cells have reached the desired confluency, replace the old medium with the medium containing the different concentrations of ROS1 Kinases-IN-1. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Lysate Preparation
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.
-
Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature. For phospho-antibodies, BSA is recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ROS1, anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To probe for total protein levels, the membrane can be stripped of the phospho-antibody and then re-probed with the corresponding total protein antibody.
Visualizations
Caption: ROS1 Signaling Pathway and Inhibition by ROS1 Kinases-IN-1.
Caption: Experimental Workflow for Western Blot Analysis.
References
Application Notes and Protocols for ROS Kinases-IN-1 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ROS kinases-IN-1, a potent and selective inhibitor of ROS1 kinase, in immunofluorescence microscopy applications. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for visualizing the effects of ROS1 inhibition on downstream signaling pathways.
Introduction
ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] Activated ROS1 fusion proteins trigger several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation, survival, and growth.[2][3] Small molecule inhibitors targeting the ROS1 kinase domain have shown significant therapeutic efficacy.[1]
Immunofluorescence (IF) microscopy is a powerful technique to visualize the subcellular localization and activation state of proteins within cells.[4] When combined with the use of specific kinase inhibitors like this compound, IF can provide valuable insights into the inhibitor's mechanism of action and its impact on cellular signaling. These notes provide a framework for designing and executing IF experiments to study ROS1 signaling and its inhibition.
Principle of Application
The use of this compound in immunofluorescence microscopy allows for the visualization of its effects on the ROS1 signaling pathway. By inhibiting ROS1 autophosphorylation and the subsequent phosphorylation of its downstream targets, changes in the localization and activation status of key signaling proteins can be observed. For instance, a decrease in phosphorylated (p-) AKT, p-ERK, or p-STAT3 in the cytoplasm or nucleus following treatment with this compound can be quantified using IF, providing a direct measure of the inhibitor's efficacy and cellular activity.
Data Presentation
The following tables summarize quantitative data derived from studies using representative ROS1 inhibitors, which can serve as a starting point for optimizing experiments with this compound.
Table 1: Recommended Concentration and Incubation Times for ROS1 Inhibition in Cell Culture
| Cell Line | Representative ROS1 Inhibitor | Concentration Range | Incubation Time for Pathway Inhibition | Reference |
| HCC78 (NSCLC) | Crizotinib | 100 nM - 1 µM | 2 - 24 hours | [5] |
| Ba/F3 (Pro-B) with ROS1 fusion | Crizotinib | 10 nM - 500 nM | 1 - 6 hours | [6] |
| U-118 MG (Glioblastoma) | TAE684 | 10 nM - 200 nM | 4 - 12 hours | [6] |
Table 2: Key Antibodies for Immunofluorescence Analysis of ROS1 Signaling
| Target Protein | Cellular Localization | Expected Change with this compound | Recommended Antibody Clone |
| Phospho-ROS1 (Tyr1232) | Cytoplasm/Membrane | Decrease | D4D6 |
| Total ROS1 | Cytoplasm/Membrane | No significant change | D4D6 |
| Phospho-AKT (Ser473) | Cytoplasm/Nucleus | Decrease | D9E |
| Total AKT | Cytoplasm/Nucleus | No significant change | Pan |
| Phospho-ERK1/2 (Thr202/Tyr204) | Cytoplasm/Nucleus | Decrease | D13.14.4E |
| Total ERK1/2 | Cytoplasm/Nucleus | No significant change | L34F12 |
| Phospho-STAT3 (Tyr705) | Cytoplasm/Nucleus | Decrease | D3A7 |
| Total STAT3 | Cytoplasm/Nucleus | No significant change | 79D7 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Downstream Targets of ROS1 after Inhibitor Treatment
This protocol details the steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining to analyze the phosphorylation status of downstream signaling proteins.
Materials:
-
Cells expressing a ROS1 fusion protein (e.g., HCC78)
-
Glass coverslips or imaging-compatible plates
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies (see Table 2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a working solution of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentration of the inhibitor. Incubate for the desired time (e.g., 2-6 hours). Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Aspirate the blocking solution and add the primary antibody solution to the cells. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings for all samples to allow for quantitative comparison.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the application of this compound.
Caption: ROS1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Immunofluorescence.
Caption: Cause-and-Effect of ROS1 Inhibition.
References
- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. genomeme.ca [genomeme.ca]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Correlating ROS1 Protein Expression With ROS1 Fusions, Amplifications, and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies Using ROS Kinases-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS1 is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) patients harboring ROS1 gene rearrangements.[1][2] These chromosomal abnormalities lead to the expression of fusion proteins with constitutively active kinase domains, driving oncogenic signaling and tumor growth.[3][4] ROS Kinases-IN-1 is a potent and selective ATP-competitive small-molecule inhibitor designed to target the kinase activity of ROS1 fusion proteins. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical in vivo animal studies to evaluate its therapeutic efficacy and pharmacodynamic effects.
Downstream signaling pathways activated by ROS1 fusion proteins include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways, which are crucial for cell proliferation, survival, and metastasis.[3][4][5][6] By inhibiting the kinase function of ROS1, this compound aims to abrogate these oncogenic signals, leading to tumor growth inhibition.
Quantitative Data Summary
The following table summarizes representative in vivo efficacy data for potent ROS1 inhibitors in preclinical xenograft models. This data is illustrative of the expected outcomes for a compound like this compound.
| Compound | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference Compound |
| Crizotinib | Nude Mice | HCC78 (ROS1-rearranged NSCLC) | 50 mg/kg, oral, QD | >90% | N/A |
| Entrectinib | Nude Mice | Ba/F3 (CD74-ROS1) | 10 mg/kg, oral, QD | Significant tumor regression | N/A |
| Repotrectinib | Nude Mice | Ba/F3 (CD74-ROS1 G2032R) | 15 mg/kg, oral, QD | >60% | Crizotinib |
| Lorlatinib | Nude Mice | Ba/F3 (CD74-ROS1) | 10 mg/kg, oral, QD | Significant tumor regression | N/A |
| Taletrectinib | Nude Mice | CD74-ROS1 G2032R xenograft | 20 mg/kg, oral, QD | Significant tumor regression | Crizotinib |
Signaling Pathway
Caption: ROS1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Murine Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a ROS1 fusion to evaluate the in vivo efficacy of this compound.
Materials:
-
ROS1-rearranged human cancer cell line (e.g., HCC78)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel (Corning)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture the ROS1-rearranged cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Formulation and Administration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the vehicle to the desired final concentration. Administer the formulated this compound or vehicle control to the respective groups via oral gavage at the predetermined dosing schedule (e.g., once daily).
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. Continue treatment for the duration of the study (e.g., 21-28 days).
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treated groups compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and weight between the groups.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the assessment of target engagement and downstream pathway modulation in tumor tissues from the in vivo efficacy study.
Materials:
-
Tumor tissues from Protocol 1
-
Liquid nitrogen
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-ROS1, anti-total-ROS1, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection and Processing: At the study endpoint (or at specific time points post-dose for a time-course study), euthanize the mice and immediately excise the tumors. Snap-freeze the tumor tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissues in protein lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and capture the image using a digital imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein for ROS1 and its downstream effectors (ERK, AKT) to assess the level of target inhibition and pathway modulation in the treated groups compared to the vehicle control.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
References
- 1. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Targeting ROS1 Kinase in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "ROS kinases-IN-1" does not correspond to a specifically recognized chemical entity in publicly available scientific literature. This document interprets the topic as focusing on the application of inhibitors for the ROS1 (c-ros oncogene 1) receptor tyrosine kinase in the study of neurodegenerative diseases. The quantitative data and specific experimental outcomes for the inhibitor described herein are presented as a representative example for illustrative purposes.
Introduction
Reactive Oxygen Species (ROS) have a dual role in the central nervous system, acting as essential signaling molecules in processes like synaptic plasticity and neuronal development, but also contributing to cellular damage and neurodegeneration when present in excess.[1][2][3] Protein kinases are critical regulators of cellular signaling, and their aberrant activity is implicated in the pathogenesis of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4][5]
The ROS1 receptor tyrosine kinase, a member of the insulin receptor family, is a signaling protein involved in cell growth and differentiation.[6][7] Upon activation, ROS1 triggers several downstream pathways, including STAT3, PI3K/AKT, and RAS/MAPK.[6][8] While ROS1's role is well-established in certain cancers where gene fusions lead to its constitutive activation, its function in the adult nervous system and its potential involvement in neurodegenerative processes are still emerging areas of research.[9][10] Oxidative stress is a known activator of apoptosis signal-regulating kinase 1 (ASK1), which can lead to cell death, a key feature in neurodegenerative disorders.[11] The interplay between receptor tyrosine kinases like ROS1 and cellular redox states presents a compelling, though not fully understood, area for therapeutic exploration.
These application notes provide a framework for investigating the potential of a selective ROS1 kinase inhibitor in preclinical models of neurodegenerative disease. We will use the designation Neuro-ROS-Inhibitor-1 (NRI-1) to represent a hypothetical, selective, and brain-penetrant ROS1 inhibitor.
Quantitative Data Summary
The following tables summarize the hypothetical characterization of NRI-1, our model ROS1 inhibitor.
Table 1: In Vitro Kinase Selectivity Profile of NRI-1
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROS1 |
|---|---|---|
| ROS1 | <1 | - |
| ALK | 85 | >85x |
| c-Abl | 3,500 | >3500x |
| ROCK1 | >10,000 | >10,000x |
| GSK3β | >10,000 | >10,000x |
| p38 MAPK | 8,200 | >8200x |
| PDGFRβ | >20,000 | >20,000x |
Data represents a typical selectivity panel for a targeted kinase inhibitor. IC50 values are determined through in vitro radiometric or luminescence-based kinase assays.[12]
Table 2: Cellular Activity of NRI-1 in Neurodegenerative Disease Models
| Assay | Cell Line | EC50 (nM) |
|---|---|---|
| Inhibition of H₂O₂-induced ROS Production | SH-SY5Y | 150 |
| Neuroprotection against Aβ₁₋₄₂ Toxicity | Primary Rat Cortical Neurons | 250 |
| Reduction of Oxidative Stress-induced Apoptosis | SH-SY5Y | 180 |
| Inhibition of Microglial Pro-inflammatory Cytokine Release | BV-2 | 350 |
Data is hypothetical, representing desired outcomes in cell-based assays relevant to neurodegeneration.
Signaling Pathways and Experimental Workflows
Visualizing the ROS1 Signaling Cascade
The diagram below illustrates the primary signaling pathways activated downstream of the ROS1 receptor tyrosine kinase. Inhibition of ROS1 with NRI-1 is expected to block these pro-survival and proliferation signals.
Caption: The ROS1 signaling cascade and its downstream effectors.
Proposed Neuroprotective Mechanism of ROS1 Inhibition
This diagram outlines the hypothetical mechanism by which a ROS1 inhibitor could confer neuroprotection. By blocking an uncharacterized, potentially ligand-induced, activation of ROS1 by neurotoxic stimuli, the inhibitor may reduce downstream oxidative stress and apoptotic signaling.
Caption: Proposed mechanism of neuroprotection via ROS1 inhibition.
General Experimental Workflow
The following workflow outlines a typical preclinical evaluation process for a novel kinase inhibitor targeting neurodegeneration.
Caption: Preclinical workflow for evaluating a neuroprotective kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro ROS1 Kinase Inhibition Assay
This protocol is adapted from commercially available luminescent kinase assay formats (e.g., Kinase-Glo®).[13][14]
Objective: To determine the IC50 value of NRI-1 against purified human ROS1 kinase.
Materials:
-
Recombinant human ROS1 kinase (BPS Bioscience, Cat. #40268 or similar)
-
Kinase substrate (e.g., IGF-1Rtide, 1 mg/ml)[13]
-
ATP (500 µM stock)
-
Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl₂, DTT)
-
NRI-1 (serial dilutions in DMSO, then assay buffer)
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, Cat. #V6073)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Prepare Inhibitor Plate: Create a serial dilution of NRI-1 in 1x Kinase Assay Buffer. Start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 dilutions. Include a "no inhibitor" (DMSO vehicle) control.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, a final concentration of 10 µM ATP, and the required concentration of kinase substrate (e.g., 0.2 mg/ml).
-
Initiate Kinase Reaction:
-
To each well of the 96-well plate, add 5 µl of the diluted NRI-1 or vehicle control.
-
Add 20 µl of the Master Mix to each well.
-
Add 25 µl of diluted ROS1 enzyme to each well to initiate the reaction. The final reaction volume is 50 µl.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detect ATP Consumption:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µl of Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein-diacetate (H₂DCF-DA) to measure intracellular ROS.[15][16]
Objective: To assess the ability of NRI-1 to suppress induced ROS production in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
H₂DCF-DA probe (e.g., from Molecular Probes)
-
ROS inducer (e.g., 100 µM Hydrogen Peroxide (H₂O₂) or 1 mM SIN-1)[15]
-
NRI-1
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~485 nm / Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.[17]
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of NRI-1 (e.g., 10 nM to 10 µM) or vehicle control. Incubate for 1-2 hours.
-
Probe Loading:
-
Remove the medium containing the inhibitor.
-
Wash the cells once gently with 100 µl of pre-warmed HBSS.
-
Add 100 µl of HBSS containing 20 µM H₂DCF-DA to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
ROS Induction:
-
Remove the H₂DCF-DA solution and wash the cells twice with 100 µl of pre-warmed HBSS.
-
Add 100 µl of HBSS containing the ROS inducer (e.g., H₂O₂) and the corresponding concentration of NRI-1 (or vehicle) back to each well. Include a "no inducer" control group.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Subtract the background fluorescence from untreated cells. Calculate the percentage reduction in the fluorescence signal in NRI-1 treated wells compared to the vehicle-treated, ROS-induced wells. Determine the EC50 from the dose-response curve.
Conclusion and Future Directions
The exploration of ROS1 kinase inhibitors in the context of neurodegenerative disease is a novel and promising field. The hypothetical inhibitor, NRI-1, serves as a model to illustrate a research program aimed at validating this target. By leveraging established protocols for kinase inhibition and cellular stress, researchers can systematically evaluate the potential of ROS1 modulation as a neuroprotective strategy.
Future work should focus on:
-
Elucidating the endogenous role of ROS1 in the adult central nervous system.
-
Identifying specific neurodegenerative conditions where ROS1 signaling is dysregulated.
-
Developing next-generation, highly selective, and brain-penetrant ROS1 inhibitors.[18][19]
-
Validating the efficacy of these inhibitors in a broader range of in vivo models of neurodegeneration, including those for Parkinson's disease, ALS, and tauopathies.[20][21]
References
- 1. Regulation of neuronal development and function by ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Reactive Oxygen Species: Angels and Demons in the Life of a Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinases in neurodegenerative diseases: current understandings and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting ROS1? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What is ROS1-positive in lung cancer and how is it treated? | LCFA [lcfamerica.org]
- 11. ASK1 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Reactive Oxygen Species (ROS) Drive Osteocyte Dysfunction in Diabetic Osteoporosis by Impairing Autophagy and Triggering Apoptosis [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. jwatch.org [jwatch.org]
- 20. mdpi.com [mdpi.com]
- 21. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ROS kinases-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that plays a crucial role in cell differentiation and proliferation.[1] In various cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of ROS1 fusion proteins.[2][3] These fusion proteins result in constitutive activation of the ROS1 kinase domain, driving uncontrolled cell growth and survival through downstream signaling pathways such as RAS-MAPK/ERK, PI3K-AKT-mTOR, and JAK-STAT3.[4][5][6]
ROS kinases-IN-1 is a novel small molecule inhibitor designed to target the ATP-binding pocket of the ROS1 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of oncogenic signaling cascades.[7] These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, detailing protocols for assessing its biochemical potency, cellular efficacy, and mechanism of action.
Signaling Pathway Overview
Aberrant ROS1 fusion proteins lead to the activation of multiple downstream pathways critical for tumor progression. Understanding these pathways is essential for designing experiments to evaluate the efficacy of ROS1 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. theros1ders.org [theros1ders.org]
Application Notes: High-Throughput Screening Assays for ROS1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that shares structural similarities with anaplastic lymphoma kinase (ALK)[1]. While its physiological function in adults is not fully understood, chromosomal rearrangements involving the ROS1 gene are known oncogenic drivers in various cancers, most notably in 1-2% of non-small cell lung cancers (NSCLCs)[2][3]. These rearrangements lead to the creation of fusion proteins with constitutively active kinase domains, which drive tumor cell proliferation and survival through the activation of several downstream signaling pathways[4][5].
The clinical success of tyrosine kinase inhibitors (TKIs) like crizotinib, which is approved for the treatment of advanced ROS1-positive NSCLC, has validated ROS1 as a therapeutic target[2]. High-throughput screening (HTS) is a critical methodology in the discovery of novel and more potent ROS1 inhibitors, including those that can overcome acquired resistance to existing therapies[6]. These application notes provide an overview of the ROS1 signaling pathway and detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize new ROS1 kinase inhibitors.
ROS1 Signaling Pathway
Upon oncogenic activation, typically through gene fusion, the ROS1 kinase domain becomes constitutively active, leading to its autophosphorylation. This event creates docking sites for various adaptor proteins and enzymes, triggering multiple downstream signaling cascades that promote cell growth, proliferation, and survival. Key pathways activated by ROS1 fusion proteins include:
-
PI3K/AKT/mTOR Pathway : A central regulator of cell growth, survival, and metabolism[4][5].
-
STAT3 Pathway : Involved in cell survival and proliferation[1][4].
-
SHP-2/Gab1 Pathway : Contributes to the activation of the MAPK and PI3K pathways[8].
The specific downstream signaling can sometimes differ depending on the N-terminal fusion partner of ROS1[8][9].
Data Presentation: Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ROS1 inhibitors against cell lines expressing ROS1 fusion proteins. This data is essential for comparing the potency of novel compounds identified during HTS campaigns.
| Compound | Cell Line | ROS1 Fusion | IC50 (nM) | Reference |
| Cabozantinib | Ba/F3 | CD74-ROS1 | 1.1 | [10] |
| Foretinib | Ba/F3 | CD74-ROS1 | 1.8 | [10] |
| Alectinib | Ba/F3 | CD74-ROS1 | 1,950 | [10] |
| Ceritinib | Ba/F3 | CD74-ROS1 | 180 | [6] |
| Ceritinib | HCC78 | SLC34A2-ROS1 | 50 | [6] |
Experimental Protocols
Protocol 1: Biochemical HTS for ROS1 Kinase Activity
This protocol describes a generic, homogeneous, luminescence-based assay to measure the direct inhibition of ROS1 kinase activity, suitable for HTS. It is based on the principles of commercially available kits like the ADP-Glo™ or Kinase-Glo® assays, which quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction[5][11].
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.cap.org [documents.cap.org]
- 4. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization-based Signaling Pathway Dependence of ROS1 Fusions and a Novel Role for Ras in EML4-ALK-Driven Lung Cancer [escholarship.org]
- 10. pnas.org [pnas.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
ROS kinases-IN-1 solubility and stability issues
Welcome to the technical support center for ROS Kinases-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this inhibitor in your experiments.
FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
This compound has been described as both a ROS1 tyrosine kinase inhibitor with an IC50 of 1.22 µM and as a mitochondrial Reactive Oxygen Species (ROS) inhibitor. This suggests a potential dual mechanism or a lack of consensus in available literature.
-
As a ROS1 Kinase Inhibitor: It would competitively bind to the ATP-binding pocket of the ROS1 kinase domain, preventing the phosphorylation of downstream substrates. This action would inhibit signaling pathways crucial for cell survival and proliferation, such as the PI3K-AKT-mTOR, RAS-MAPK, and JAK-STAT pathways.[1]
-
As a Mitochondrial ROS Inhibitor: It would act to reduce the levels of reactive oxygen species generated within the mitochondria, which can play a role in various signaling pathways and cellular stress responses.
It is crucial for researchers to empirically determine the relevant mechanism of action in their specific experimental context.
Q2: What are the primary downstream signaling pathways affected by ROS1 kinase inhibition?
The constitutive activation of ROS1 fusion proteins leads to the activation of several key oncogenic signaling pathways. Inhibition of ROS1 would be expected to suppress these pathways:
-
RAS-MAPK Pathway: Involved in cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: A critical pathway for cell growth, metabolism, and survival.
-
JAK-STAT Pathway: Plays a key role in cytokine signaling and cell growth.
-
SHP-1/2 Pathways: Involved in the negative regulation of various signaling cascades.[2][3][4]
ROS1 Signaling Pathway Diagram
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide: Solubility Issues
Q3: I'm having trouble dissolving this compound. What are the recommended solvents and storage conditions?
Proper dissolution and storage are critical for the efficacy and reproducibility of your experiments.
Solubility and Storage Data
| Parameter | Recommendation |
| Primary Solvent | DMSO |
| Solubility in DMSO | 10 mg/mL (30.45 mM) |
| Aqueous Solubility | Expected to be low. Not specified in available datasheets. |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year (or 6 months as per some vendors) -20°C for up to 1 month (protect from light) |
Data compiled from vendor datasheets.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous media is a common issue with hydrophobic small molecule inhibitors. Here are some steps to mitigate this:
-
Prepare a High-Concentration Stock in DMSO: Start by preparing a concentrated stock solution in 100% DMSO (e.g., 10 mM).
-
Perform Serial Dilutions in DMSO: If lower concentrations are needed, perform serial dilutions in DMSO, not in your aqueous buffer.
-
Minimize Final DMSO Concentration: When adding the inhibitor to your cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Add to Medium with Vortexing: Add the DMSO stock solution dropwise to your vigorously vortexing or stirring cell culture medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Consider the Use of a Surfactant: For in vivo studies or challenging in vitro systems, the use of a biocompatible surfactant like Tween® 80 or Cremophor® EL may be necessary to maintain solubility. However, this should be tested for its effects on your specific cell line.
Troubleshooting Guide: Stability Issues
Q5: How stable is this compound in my working solution?
The stability of this compound in aqueous working solutions, especially at 37°C in cell culture incubators, is not well-documented. Kinase inhibitors can be susceptible to degradation through hydrolysis or light-induced decomposition.
Best Practices for Maintaining Stability:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock.
-
Protect from Light: Store stock solutions and handle working solutions in a manner that minimizes exposure to light, as some compounds are light-sensitive.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Experimental Workflow for Troubleshooting Solubility and Stability
Caption: A logical workflow for troubleshooting common solubility and stability problems.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method with HPLC-UV Analysis)
This protocol provides a general framework for determining the thermodynamic solubility of this compound in aqueous buffers like PBS.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Microcentrifuge tubes
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder (e.g., 1-2 mg) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
-
Ensure undissolved solid is visible.
-
-
Equilibration:
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Prepare a standard curve of this compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.
-
Inject the filtered supernatant onto the HPLC system.
-
Quantify the concentration of dissolved this compound by comparing its peak area to the standard curve.
-
Protocol 2: Assessment of Stability in Cell Culture Medium (HPLC-UV Method)
This protocol outlines a method to assess the stability of this compound in your experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C, 5% CO2
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Working Solution:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental plan.
-
-
Time-Course Incubation:
-
Aliquot the working solution into several tubes.
-
Take a sample at time zero (T=0) for immediate analysis.
-
Incubate the remaining tubes at 37°C.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Thaw the samples.
-
Perform a protein precipitation step if necessary (e.g., by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging).
-
Analyze the supernatant by HPLC-UV.
-
-
Data Analysis:
-
Quantify the concentration of this compound remaining at each time point by comparing the peak area to the T=0 sample.
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
Disclaimer: The information provided in this technical support center is for research purposes only. The protocols are general guidelines and may require optimization for your specific experimental setup. Always refer to the manufacturer's datasheet for the most up-to-date information on your specific lot of this compound.
References
Technical Support Center: Optimizing ROS Kinases-IN-1 Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ROS Kinases-IN-1. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with CAS number 298193-11-0, is characterized as a mitochondrial Reactive Oxygen Species (ROS) inhibitor.[1][2] Its principal function is to reduce oxidative stress by inhibiting the production of ROS within the mitochondria.[1] While its name might suggest direct interaction with kinases, current information points to its primary role as a modulator of cellular ROS levels. Consequently, its effects on kinase signaling pathways are likely indirect, stemming from the well-established role of ROS as a second messenger in various signaling cascades.[3][4][5][6]
Q2: What are the typical starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A suggested starting point for such an experiment is to test a wide range of concentrations. Based on general practices for kinase inhibitors, a starting range could be from 10 nM to 10 µM.
Q3: How can I determine the optimal concentration of this compound for my experiment?
Determining the optimal concentration requires a systematic approach involving several key experiments:
-
Dose-Response Curve: This experiment is crucial for determining the concentration of this compound that elicits the desired biological effect. This could be the inhibition of a specific phosphorylation event downstream of ROS signaling or a phenotypic change.
-
Cytotoxicity Assay: It is essential to assess the concentration at which this compound becomes toxic to the cells, to ensure that the observed effects are not due to cell death. The MTT assay is a common method for this purpose.[7][8][9][10][11]
-
Target Engagement Assay: To confirm that the observed effects are due to the intended modulation of ROS, and not off-target effects, a target engagement assay can be employed. While this compound is a ROS inhibitor, techniques like the Cellular Thermal Shift Assay (CETSA) could potentially be adapted to assess its interaction with mitochondrial proteins involved in ROS production.[12][13][14][15][16]
Q4: What are some common off-target effects to be aware of when using kinase inhibitors?
Most kinase inhibitors are not entirely specific and can interact with multiple kinases, leading to off-target effects.[17][18] These unintended interactions can result in misinterpretation of experimental data.[17] It is crucial to validate key findings using multiple approaches, such as using another inhibitor with a different off-target profile or using genetic approaches like siRNA or CRISPR to confirm the role of the intended target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Inhibitor Inactivity: The compound may have degraded. 2. Low Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Assay Conditions: The experimental setup may not be sensitive enough to detect the effect. | 1. Verify Compound Integrity: Use a fresh stock of the inhibitor. Ensure proper storage conditions as recommended by the manufacturer. 2. Optimize Incubation Time: Increase the pre-incubation time to allow for better cell penetration. 3. Assay Optimization: Ensure your assay is optimized and validated. Consider using a more sensitive detection method. |
| High background or inconsistent results in assays. | 1. Inhibitor Precipitation: The inhibitor may be precipitating out of solution at the tested concentrations. 2. Cell Culture Variability: Inconsistent cell seeding density or passage number can lead to variability. 3. Reagent Issues: Inconsistent reagent preparation or handling. | 1. Check Solubility: Visually inspect the media for any precipitate. If necessary, prepare fresh dilutions and ensure the solvent concentration is compatible with your cells. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density. 3. Ensure Reagent Quality: Prepare fresh reagents and follow standardized protocols for all experiments. |
| Observed effect is not consistent with expected downstream signaling. | 1. Off-Target Effects: The inhibitor may be affecting other signaling pathways.[17][18] 2. Feedback Loops: Inhibition of one pathway may lead to the activation of compensatory signaling pathways. | 1. Perform Kinase Profiling: Test the inhibitor against a panel of kinases to identify potential off-targets. 2. Use Orthogonal Approaches: Confirm findings with a different inhibitor targeting the same pathway or with genetic methods (siRNA, CRISPR). 3. Time-Course Experiment: Analyze the signaling cascade at different time points to understand the dynamics of pathway activation and feedback. |
| Discrepancy between in vitro and in vivo results. | 1. Cellular ATP Concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, reducing their efficacy compared to in vitro kinase assays.[19][20] 2. Drug Efflux Pumps: Cells may actively pump out the inhibitor, reducing its intracellular concentration. 3. Metabolism of the Inhibitor: The inhibitor may be metabolized by the cells into an inactive form. | 1. Cell-Based Assays are Key: Rely on data from cellular assays to guide in vivo experiments. 2. Consider Drug Efflux Pump Inhibitors: If efflux is suspected, co-incubation with an efflux pump inhibitor (e.g., verapamil) could be tested, though this can have its own off-target effects. 3. Metabolic Stability Assays: Assess the stability of the compound in your cell line. |
Experimental Protocols
Dose-Response Curve for Kinase Inhibition (Western Blot)
This protocol outlines the steps to determine the IC50 of this compound by measuring the phosphorylation of a downstream target of ROS-sensitive kinase signaling (e.g., phospho-p38 or phospho-JNK).
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
6-well plates
-
Stimulant to induce ROS production (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: After pre-treatment, stimulate the cells with a known inducer of ROS and the target kinase phosphorylation (e.g., a specific concentration of H₂O₂ for a defined time).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21][22]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.[21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total form of the target kinase as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Simplified ROS-sensitive kinase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ROS-IN-1|CAS 298193-11-0|DC Chemicals [dcchemicals.com]
- 3. Ask1 and Akt act synergistically to promote ROS-dependent regeneration in Drosophila | bioRxiv [biorxiv.org]
- 4. The sooner, the better: ROS, kinases and nutrients at the onset of the damage response in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and Regulation of Protein Kinase D in Oxidative Stress: A Tale of Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Kinase Inhibitor Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of kinase inhibitors in media, with a focus on inhibitors targeting ROS kinases. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Preventing Kinase Inhibitor Degradation
Issue: My kinase inhibitor appears to be losing activity in my cell culture or assay medium.
Possible Cause: Degradation of the inhibitor due to various factors in the experimental environment.
Solutions:
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency Over Time | Hydrolysis: The compound may be susceptible to breakdown in aqueous media. | 1. pH Optimization: Determine the optimal pH for inhibitor stability. Many small molecules are more stable at a specific pH range.[1] 2. Aliquoting: Prepare fresh working solutions from a concentrated stock stored in an appropriate solvent (e.g., DMSO) for each experiment to minimize prolonged exposure to aqueous media. 3. Time-Course Experiments: Perform a time-course experiment to determine the half-life of your inhibitor in your specific media and under your experimental conditions. |
| Inconsistent Results Between Experiments | Light Sensitivity: The inhibitor may be photolabile and degrade upon exposure to light. | 1. Protect from Light: Store stock solutions and handle experimental setups in the dark or by using amber-colored tubes and plates. 2. Minimize Exposure: Limit the exposure of the inhibitor to light during preparation and incubation steps. |
| Precipitation in Media | Poor Solubility: The inhibitor may have low solubility in aqueous media, leading to precipitation and a decrease in the effective concentration. | 1. Solvent Choice: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%). 2. Formulation: Consider using solubility-enhancing excipients if compatible with your experimental system. 3. Sonication: Briefly sonicate the stock solution before dilution into the media to ensure it is fully dissolved. |
| Reduced Activity in the Presence of Cells | Metabolic Degradation: Cells can metabolize the inhibitor, reducing its effective concentration. | 1. Media Refreshment: For long-term experiments, replenish the media with a fresh inhibitor at regular intervals. 2. Metabolic Stability Assays: Assess the metabolic stability of your inhibitor using liver microsomes or hepatocytes to understand its metabolic fate.[2] |
| Oxidative Degradation | Presence of Reactive Oxygen Species (ROS): Components in the media or cellular processes can generate ROS, which may degrade the inhibitor. | 1. Antioxidants: Consider the addition of antioxidants to the media, if they do not interfere with the experimental endpoint. 2. Serum-Free Media: If possible, conduct short-term experiments in serum-free media, as serum can sometimes contribute to oxidative stress. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my ROS kinase inhibitor stock solution?
A1: Most kinase inhibitors are best stored as concentrated stock solutions in a suitable organic solvent, such as DMSO, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Q2: How can I test the stability of my kinase inhibitor in my specific cell culture medium?
A2: You can perform a stability study by incubating the inhibitor in your cell culture medium at the desired experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect a sample and analyze the concentration of the intact inhibitor using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: Can components of the cell culture media, like serum, affect my inhibitor's stability?
A3: Yes, serum contains enzymes and other proteins that can bind to or degrade small molecule inhibitors. The extent of this effect is compound-specific. If you suspect serum is affecting your inhibitor's stability, you can compare its stability in serum-containing versus serum-free media.
Q4: My inhibitor is a "ROS kinases-IN-1". I can't find specific information on its stability. What should I do?
A4: "this compound" appears to be a highly specific or proprietary name not widely documented in scientific literature. In this case, it is crucial to:
-
Contact the Supplier: The manufacturer or supplier should be able to provide specific data on the compound's structure, properties, and stability.
-
Perform In-House Stability Studies: Follow the protocol outlined in A2 to determine its stability under your experimental conditions.
-
Generalize from Similar Compounds: As a starting point, you can follow the general guidelines for handling and storing ROS1 tyrosine kinase inhibitors, assuming it targets the ROS1 kinase.
Quantitative Data on ROS1 Inhibitor Stability
Due to the lack of specific data for "this compound," the following table presents representative stability data for known ROS1 inhibitors to illustrate how such data might be presented.
| Inhibitor | Condition | Time (hours) | Remaining Compound (%) | Assay Method |
| Crizotinib | Human Liver Microsomes (1 mg/mL) | 1 | 85 | LC-MS/MS |
| Lorlatinib | Human Liver Microsomes (1 mg/mL) | 1 | 92 | LC-MS/MS |
| Entrectinib | Mouse Plasma (37°C) | 4 | 78 | HPLC |
| Repotrectinib | Human Plasma (37°C) | 24 | 95 | LC-MS/MS |
Note: This table is for illustrative purposes. Actual stability will vary based on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Kinase Inhibitor Stability in Cell Culture Media
-
Preparation:
-
Prepare a stock solution of the kinase inhibitor in an appropriate solvent (e.g., 10 mM in DMSO).
-
Spike the inhibitor into pre-warmed cell culture medium to the final working concentration.
-
Prepare a control sample of the inhibitor in a stable solvent (e.g., acetonitrile) at the same concentration.
-
-
Incubation:
-
Incubate the medium containing the inhibitor at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots of the medium.
-
-
Sample Processing:
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and vortexing.
-
Centrifuge the samples to pellet any precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of the intact inhibitor.
-
Compare the peak area of the inhibitor at each time point to the time 0 sample to determine the percentage of degradation.
-
Signaling Pathways and Experimental Workflows
ROS1 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by ROS1 fusion proteins, which are common targets for ROS kinase inhibitors.
Caption: Simplified ROS1 signaling pathway.
Experimental Workflow for Assessing Inhibitor Stability
The following diagram outlines the logical flow for determining the stability of a kinase inhibitor.
Caption: Workflow for inhibitor stability testing.
References
Technical Support Center: ROS Kinase Inhibitors in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ROS kinase inhibitors, with a focus on "ROS kinases-IN-1," in primary cell culture experiments. Due to limited specific toxicity data for this compound, this guide incorporates data from other well-characterized ROS1 inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a ROS tyrosine kinase inhibitor with a reported IC50 of 1.22 µM.[1][2] Like other ROS1 inhibitors, it is designed to block the activity of the ROS1 proto-oncogene, a receptor tyrosine kinase.[3] In certain cancers, chromosomal rearrangements can lead to the fusion of the ROS1 gene with other genes, resulting in a constitutively active fusion protein that drives uncontrolled cell growth and survival.[4] ROS1 inhibitors act by competitively binding to the ATP-binding pocket of the ROS1 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting aberrant signaling pathways.[4]
Q2: What are the major signaling pathways affected by ROS1 kinase inhibition?
ROS1 activation triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and migration. Inhibition of ROS1 primarily affects the following pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is critical for cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: This pathway is involved in cell growth, differentiation, and immune responses.
-
VAV3 Guanine Nucleotide Exchange Factor: VAV3 is involved in cell migration and cytoskeletal rearrangements.
Inhibition of these pathways by a ROS1 inhibitor ultimately leads to cell cycle arrest and apoptosis in cells dependent on ROS1 signaling.[5]
Q3: What are the common toxicities observed with ROS1 inhibitors in primary cell cultures?
While specific data for this compound is limited, studies with other ROS1 inhibitors like crizotinib, lorlatinib, and entrectinib have revealed potential toxicities in various primary cell types. These are often due to off-target effects or on-target toxicities in cells where ROS1 plays a physiological role.
-
Hepatotoxicity: Primary hepatocytes have shown sensitivity to ROS1 inhibitors. For instance, crizotinib has been shown to reduce the survival rate of hepatocytes in a dose-dependent manner and increase the production of reactive oxygen species (ROS), leading to cellular damage.[6][7][8]
-
Cardiotoxicity: Primary cardiomyocytes can be affected by ROS1 inhibitors. Entrectinib has been reported to induce apoptosis and activate autophagy in cardiomyocytes, potentially leading to impaired cardiac function.[9][10][11][12][13]
-
Neurotoxicity: Primary neurons may be susceptible to certain ROS1 inhibitors. Lorlatinib, for example, has been associated with neurocognitive adverse events in clinical settings, suggesting potential effects on neuronal function.[14][15][16][17][18]
It is crucial to empirically determine the toxicity of any ROS kinase inhibitor in your specific primary cell culture system.
Q4: How can I assess the off-target effects of my ROS kinase inhibitor?
Off-target effects are a common concern with kinase inhibitors and can lead to unexpected toxicity or confounding experimental results.[19][20][21][22] Several approaches can be used to evaluate the selectivity of your inhibitor:
-
Kinase Profiling Services: Submitting your compound to a commercial kinase profiling service is a comprehensive way to screen against a large panel of kinases.[23][24][25][26][27] These services can provide data on the inhibitory activity of your compound against hundreds of different kinases, revealing potential off-target interactions.
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can be used to measure the binding of your inhibitor to its intended target and potential off-targets within living cells, providing more physiologically relevant data.[23][28]
-
Western Blotting for Phospho-kinases: You can assess the phosphorylation status of key downstream effectors of suspected off-target kinases in your primary cell cultures after treatment with the inhibitor. A change in phosphorylation may indicate an off-target effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of unexpected cell death in primary cultures at the expected IC50. | 1. Off-target toxicity: The inhibitor may be affecting other essential kinases in the primary cells. 2. On-target toxicity: The primary cells may rely on basal ROS1 signaling for survival. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the actual IC50 in your specific primary cell type. 2. Conduct a kinase selectivity profile to identify potential off-targets.[23][24][25][26][27] 3. Include a solvent control in all experiments to rule out solvent-induced toxicity. 4. Lower the concentration of the inhibitor and extend the incubation time. |
| Inconsistent results between experiments. | 1. Variability in primary cell cultures: Primary cells from different donors or passages can have different sensitivities. 2. Inhibitor instability: The inhibitor may be degrading in the culture medium. 3. Inconsistent cell density: Variations in seeding density can affect the cellular response to the inhibitor. | 1. Use cells from the same donor and passage number for a set of experiments. 2. Prepare fresh stock solutions of the inhibitor and add it to fresh media for each experiment. 3. Ensure consistent cell seeding density across all wells and experiments. |
| No observable effect at the expected concentration. | 1. Low cell permeability: The inhibitor may not be efficiently entering the primary cells. 2. Presence of efflux pumps: Primary cells may express high levels of drug efflux pumps that remove the inhibitor. 3. Incorrect IC50 for the specific cell type: The published IC50 may have been determined in a different cell line. | 1. Consider using a different inhibitor with known better cell permeability. 2. Test for the expression of common drug efflux pumps (e.g., P-glycoprotein). 3. Perform a dose-response experiment to determine the effective concentration in your primary cell culture system. |
| Paradoxical activation of a signaling pathway. | Feedback loops and pathway cross-talk: Inhibition of one kinase can sometimes lead to the activation of other pathways through complex feedback mechanisms.[19] | 1. Analyze the phosphorylation status of key proteins in related signaling pathways (e.g., other receptor tyrosine kinases) using western blotting or phosphoproteomics. 2. Consult the literature for known feedback mechanisms associated with ROS1 inhibition. |
Quantitative Data Summary
The following table summarizes the reported IC50 values and observed toxicities of various ROS1 inhibitors. Note that toxicity data is primarily from studies on cancer cell lines or clinical observations, and direct comparisons in primary cell cultures are limited.
| Inhibitor | Reported IC50 (ROS1) | Observed Toxicities in Primary Cells/Clinical Setting | References |
| This compound | 1.22 µM | Data not available | [1][2] |
| Crizotinib | ~5 nM | Hepatotoxicity (elevated ALT/AST), visual disturbances, gastrointestinal issues, potential for fulminant hepatitis.[6][7][8][29] | [6][7][8][29] |
| Entrectinib | ~12 nM | Cardiotoxicity (myocarditis, heart failure), fatigue, cognitive effects.[9][11][12][13] | [9][11][12][13] |
| Lorlatinib | ~0.07 nM | Neurotoxicity (cognitive, mood, and speech effects), edema, hyperlipidemia.[14][15][16][17][18] | [14][15][16][17][18] |
| Repotrectinib | ~0.03 nM | Dizziness, dysgeusia. | [30][31] |
| Taletrectinib | ~1.1 nM | Hepatotoxicity (elevated AST/ALT). | [30][31] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of a ROS kinase inhibitor on the viability of adherent primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the ROS kinase inhibitor in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[32]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol provides a method to quantify apoptosis in primary cells treated with a ROS kinase inhibitor using flow cytometry.
-
Cell Treatment: Seed primary cells in 6-well plates and treat with the ROS kinase inhibitor at the desired concentration and for the desired time. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization or scraping.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.[33][34]
Visualizations
Caption: Simplified ROS1 Signaling Pathway.
Caption: Experimental Workflow for Toxicity Assessment.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. ROS Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. ROS1 - Wikipedia [en.wikipedia.org]
- 4. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MgIG exerts therapeutic effects on crizotinib‐induced hepatotoxicity by limiting ROS‐mediated autophagy and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Resolution of Crizotinib-Associated Fulminant Hepatitis following Cessation of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Entrectinib-Induced Myocarditis and Acute Heart Failure Responding to Steroid Treatment: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neurocognitive Adverse Events Related to Lorlatinib in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurocognitive Adverse Events Related to Lorlatinib in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis [mdpi.com]
- 17. Safety of lorlatinib in ALK-positive non-small-cell lung cancer and management of central nervous system adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icr.ac.uk [icr.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Kinase Selectivity Profiling Services [promega.com]
- 24. assayquant.com [assayquant.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. research-portal.uu.nl [research-portal.uu.nl]
- 30. Frontiers | Toxicity profiles of ROS1 tyrosine kinase inhibitors in advanced non-small cell lung cancer: a systematic review and proportional meta-analysis [frontiersin.org]
- 31. Toxicity profiles of ROS1 tyrosine kinase inhibitors in advanced non-small cell lung cancer: a systematic review and proportional meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 34. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of ROS1 Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ROS1 kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vivo efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when working with ROS1 kinase inhibitors in vivo?
Researchers often face several challenges that can impact the in vivo efficacy of ROS1 kinase inhibitors. These include:
-
Acquired Resistance: Tumors can develop resistance to ROS1 inhibitors, often through secondary mutations in the ROS1 kinase domain, such as the G2032R solvent front mutation.[1][2][3]
-
Limited CNS Penetration: The brain is a common site for metastasis in ROS1-positive cancers. Many early-generation inhibitors have poor penetration of the blood-brain barrier, limiting their effectiveness against brain metastases.[4][5]
-
Off-Target Effects and Toxicity: Kinase inhibitors can have off-target effects, leading to toxicity that may limit the achievable therapeutic dose.[6][7] Common adverse effects for ROS1 inhibitors include visual disturbances, gastrointestinal issues, and neurological events.[8][9][10]
-
Poor Pharmacokinetic Properties: Issues such as low solubility, poor absorption, and rapid metabolism can lead to suboptimal drug exposure at the tumor site. Many kinase inhibitors are classified in the Biopharmaceutics Classification System (BCS) as class II or IV, indicating poor solubility.[11]
Q2: How can I select the appropriate in vivo model for my ROS1 inhibitor study?
The choice of an in vivo model is critical for accurately assessing the efficacy of a ROS1 inhibitor.
-
Cell Line-Derived Xenografts (CDX): These models involve implanting human cancer cell lines with known ROS1 fusions (e.g., CD74-ROS1) into immunocompromised mice. They are useful for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into mice, can better recapitulate the heterogeneity and microenvironment of human tumors. These are valuable for evaluating efficacy in a more clinically relevant setting.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that express ROS1 fusion proteins can be used to study the inhibitor's effect in the context of a fully intact immune system, which is crucial for understanding potential interactions with immunotherapies.
Q3: What are the next-generation ROS1 inhibitors, and how do they address the limitations of earlier inhibitors?
Next-generation ROS1 inhibitors have been designed to overcome the challenges of first-generation agents like crizotinib.
-
Repotrectinib: A next-generation ROS1/TRK/ALK inhibitor designed to be effective against both wild-type ROS1 and ROS1 resistance mutations like G2032R, and to have better CNS efficacy.[3]
-
Lorlatinib: A potent ALK/ROS1 inhibitor with robust CNS penetration.[5]
-
Entrectinib: A TKI that targets ROS1, ALK, and NTRK fusions and has demonstrated efficacy in patients with CNS metastases.[3]
-
Zidesamtinib: A ROS1-selective, brain-penetrant TKI designed to inhibit ROS1 fusions and resistance mutations while sparing TRK.[12]
Troubleshooting Guides
Problem 1: Suboptimal Tumor Growth Inhibition in Xenograft Model
If you are observing lower-than-expected tumor growth inhibition in your in vivo experiments, consider the following:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Drug Exposure | 1. Formulation Optimization: Most kinase inhibitors are poorly soluble.[11] Experiment with different vehicle formulations (e.g., solutions with cyclodextrins, suspensions in methylcellulose/Tween 80) to improve solubility and absorption. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma and tumor drug concentrations over time. This will determine if the drug is reaching the target tissue at sufficient levels. 3. Alternative Delivery Routes: If oral bioavailability is low, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection for preclinical studies. |
| Inadequate Target Engagement | 1. Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing and measure the phosphorylation status of ROS1 and its downstream effectors (e.g., p-ERK, p-AKT) via western blot or immunohistochemistry (IHC) to confirm target inhibition. 2. Dose-Response Study: Perform a dose-escalation study to determine if a higher dose improves target engagement and efficacy without unacceptable toxicity. |
| Pre-existing or Acquired Resistance | 1. Model Selection: Ensure your chosen cell line or PDX model has not been previously exposed to other ROS1 inhibitors, which could have selected for resistant clones. 2. Sequence the ROS1 Kinase Domain: Analyze tumor samples from non-responding animals to check for resistance mutations (e.g., G2032R).[1] |
Problem 2: High Toxicity and Poor Tolerability in Animal Models
If your compound is causing significant adverse effects (e.g., weight loss, lethargy) in your animal models, it may be due to off-target activity or excessive on-target inhibition in healthy tissues.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. In Vitro Kinase Panel Screening: Screen your compound against a broad panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. 2. Structural Modification: If specific off-targets are identified, medicinal chemistry efforts can be directed to modify the compound to improve its selectivity for ROS1. |
| On-Target Toxicity | 1. Dose and Schedule Modification: Reduce the dose or modify the dosing schedule (e.g., intermittent vs. continuous dosing) to find a regimen that maintains efficacy while minimizing toxicity. 2. Combination Therapy: Consider combining a lower, better-tolerated dose of your ROS1 inhibitor with another agent. This could allow for a synergistic anti-tumor effect with a more manageable side-effect profile. |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to ensure the observed toxicity is not caused by the formulation excipients. 2. Test Alternative Formulations: Some formulation components can cause irritation or other adverse effects. Test alternative, well-tolerated vehicles. |
Quantitative Data Summary
The following tables summarize key performance metrics for several ROS1 tyrosine kinase inhibitors (TKIs).
Table 1: Preclinical Inhibitory Activity of Selected ROS1 TKIs
| Compound | Target(s) | Cell Line | IC₅₀ (nM) | Reference |
| Crizotinib | ALK/MET/ROS1 | Ba/F3 (CD74-ROS1) | - | [13] |
| Ceritinib | ALK/ROS1 | Ba/F3 (CD74-ROS1) | 7.5 | [5] |
| Lorlatinib | ALK/ROS1 | - | - | [5] |
| Repotrectinib | ALK/ROS1/TRK | - | - | [3] |
| Cabozantinib | MET/VEGFR2/ROS1 | Ba/F3 (CD74-ROS1G2032R) | Sensitive | [2] |
| Foretinib | MET/VEGFR2/ROS1 | Ba/F3 (CD74-ROS1G2032R) | Sensitive | [2] |
Table 2: Clinical Efficacy of Selected ROS1 TKIs in TKI-Naïve NSCLC Patients
| Inhibitor | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Crizotinib | 72% | 19.2 | [5] |
| Entrectinib | 79% (TKI-naïve) | 35.7 | [3] |
| Repotrectinib | 79% | 35.7 | [3] |
| Zidesamtinib | 73% (Crizotinib-only prior TKI) | Not Reached | [12] |
Experimental Protocols & Methodologies
Protocol 1: General Method for In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture a human cancer cell line with a known ROS1 fusion (e.g., HCC78 with SLC34A2-ROS1, or Ba/F3 cells engineered to express a ROS1 fusion) under standard conditions.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject 5-10 million cells suspended in a suitable medium (e.g., 1:1 PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control like crizotinib).
-
Drug Administration: Prepare the ROS1 inhibitor in a suitable vehicle and administer it to the mice according to the planned schedule (e.g., once daily by oral gavage). Monitor animal weight and general health daily.
-
Efficacy Assessment: Continue tumor measurements throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): At the end of the study (or at specific time points), collect tumor tissue for analysis of target engagement (e.g., p-ROS1 levels).
Visualizations
Caption: Simplified ROS1 signaling pathway.
Caption: General workflow for in vivo inhibitor evaluation.
References
- 1. pnas.org [pnas.org]
- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Targeting ROS1 in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toxicity profiles of ROS1 tyrosine kinase inhibitors in advanced non-small cell lung cancer: a systematic review and proportional meta-analysis [frontiersin.org]
- 9. theros1ders.org [theros1ders.org]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. ilcn.org [ilcn.org]
- 13. Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of ROS kinases-IN-1
Welcome to the technical support center for ROS kinases-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable inhibitor that targets the production of mitochondrial reactive oxygen species (ROS).[1] By inhibiting mitochondrial ROS, it can reduce oxidative stress within the cell.[1] Elevated ROS levels are known to activate various stress-response signaling pathways, including those mediated by mitogen-activated protein kinases (MAPKs) such as JNK and p38.
Q2: What are the common sources of experimental variability when using this compound?
Batch-to-batch variability in small molecule inhibitors can arise from several factors, including minor differences in purity, the presence of trace impurities, and variations in crystalline form or salt content. Additionally, experimental variability can be introduced through inconsistencies in compound handling, such as storage conditions, solvent preparation, and the final concentration used in assays.
Q3: How should I properly store and handle this compound to minimize degradation and ensure consistent results?
For optimal stability, this compound should be stored as a solid at -20°C. Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] It is also advisable to protect the compound from light.[1]
Q4: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (typically below 0.5%) to avoid solvent-induced cellular stress, which can impact experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ROS Production Between Batches
You may observe that different batches of this compound exhibit varying levels of efficacy in reducing ROS levels in your experimental model.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profiles of Leading ROS1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of three prominent ROS1 kinase inhibitors: Crizotinib, Lorlatinib, and Repotrectinib. Understanding the selectivity of these inhibitors is crucial for predicting potential off-target effects and for the rational design of next-generation therapeutics. This document summarizes key quantitative data, outlines experimental methodologies for kinase inhibition assays, and visualizes the core ROS1 signaling pathway.
Introduction to ROS1 Inhibition
The ROS1 proto-oncogene, a receptor tyrosine kinase, is a validated therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ROS1 gene lead to the expression of fusion proteins with constitutively active kinase domains, driving oncogenic signaling. While several tyrosine kinase inhibitors (TKIs) have shown efficacy against ROS1-driven cancers, their cross-reactivity with other kinases can lead to off-target effects and toxicities. This guide focuses on the comparative selectivity of Crizotinib, the first-generation inhibitor, and the next-generation inhibitors Lorlatinib and Repotrectinib.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor targets the intended kinase with high potency while minimizing interactions with other kinases, thereby reducing the likelihood of off-target side effects. The following tables summarize the on-target potency and off-target profiles of Crizotinib, Lorlatinib, and Repotrectinib based on available preclinical data.
On-Target Potency
The following table presents the inhibitory activity of Crizotinib, Lorlatinib, and Repotrectinib against their primary kinase targets. Lower IC50 or Ki values indicate higher potency.
| Inhibitor | ROS1 (Ki/IC50) | ALK (Ki/IC50) | TRKA (IC50) | TRKB (IC50) | TRKC (IC50) | c-MET (IC50) |
| Crizotinib | <0.025 nM (Ki)[1] | 24 nM (IC50)[1] | ~60-90 nM (IC50)[1] | ~60-90 nM (IC50)[1] | ~60-90 nM (IC50)[1] | 11 nM (IC50)[1] |
| Lorlatinib | <0.025 nM (Ki) | <0.07 nM (Ki) | - | - | - | - |
| Repotrectinib | 0.07 nM (IC50) | 1.01 nM (IC50) | 0.83 nM | 0.05 nM | 0.1 nM | - |
Note: Values are from various sources and assays, which may lead to some variability. The data is intended for comparative purposes.
Off-Target Kinase Inhibition
Assessing the interaction of inhibitors with a broad panel of kinases (kinome) provides a cross-reactivity profile. The following data is derived from KINOMEscan™ assays, which measure the binding of a compound to a panel of kinases. The results are often presented as the percentage of kinase activity remaining in the presence of the inhibitor (percent of control) or as a selectivity score. A lower percentage of control indicates stronger binding and inhibition.
Repotrectinib Kinase Selectivity:
Repotrectinib was screened against a panel of 395 kinases at a concentration of 100 nM.[2] The results highlight a high degree of selectivity for ROS1 and TRK kinases.
| Off-Target Kinase | Selectivity Index (SI) |
| LYN | >20 and <250 |
| YES1 | >20 and <250 |
| FGR | >20 and <250 |
| TXK | >20 and <250 |
| ARK5 | >20 and <250 |
| SRC | >20 and <250 |
| DDR1 | >20 and <250 |
| FAK | >20 and <250 |
| JAK2 | >10 and <20 |
| FYN | >10 and <20 |
The Selectivity Index (SI) is defined as the kinase IC50 value divided by the ROS1 IC50 value (0.071 nmol/L).
Crizotinib and Lorlatinib Selectivity:
-
Crizotinib: Preclinical testing against over 120 kinases showed that Crizotinib is highly selective for ALK and c-Met, with IC50 values for other kinases being at least 20-fold higher.[3][4]
-
Lorlatinib: In a biochemical assay against 206 recombinant kinases, only 10 off-target kinases showed enzyme-based activity with selectivity margins of less than 100-fold compared to the ALK L1196M gatekeeper mutant.
Experimental Protocols
The data presented in this guide are primarily generated using biochemical kinase assays. These assays are essential for determining the potency and selectivity of kinase inhibitors. Below are detailed methodologies for commonly used kinase inhibition assays.
KINOMEscan™ Competition Binding Assay
This is a high-throughput method used to determine the binding interactions of a small molecule against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is quantified.
Workflow:
-
Immobilization: A proprietary ligand is immobilized on a solid support (e.g., beads).
-
Competition: The kinase enzyme, the test compound, and the ligand-immobilized support are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured. In the DiscoverX platform, kinases are tagged with a DNA label, and the amount of bound kinase is quantified by qPCR.
-
Data Analysis: The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.
KINOMEscan™ experimental workflow.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust technology for measuring kinase activity in a homogeneous format.
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore. Kinase-mediated phosphorylation of a biotinylated substrate is detected by a phospho-specific antibody labeled with the donor and streptavidin labeled with the acceptor.
Workflow:
-
Kinase Reaction: The kinase, biotinylated substrate, ATP, and test compound are incubated together.
-
Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 (acceptor) is added. This stops the kinase reaction.
-
Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer and emission from the acceptor. The ratio of the acceptor to donor emission is measured.
HTRF kinase assay experimental workflow.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: It is a two-step assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer.
ROS1 Signaling Pathway
Constitutively active ROS1 fusion proteins activate several downstream signaling pathways that are critical for cell proliferation, survival, and growth. Understanding these pathways is essential for elucidating the mechanism of action of ROS1 inhibitors and for identifying potential mechanisms of resistance.
The primary signaling cascades activated by ROS1 fusions include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This cascade is crucial for cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell growth, survival, and immune responses.
-
VAV3 Pathway: VAV3 is a guanine nucleotide exchange factor that can activate Rho family GTPases, influencing cell motility and invasion.
The diagram below illustrates the key components of the ROS1 signaling network.
Simplified ROS1 signaling pathway.
Conclusion
The development of ROS1 inhibitors has significantly improved outcomes for patients with ROS1-rearranged cancers. However, the cross-reactivity profiles of these inhibitors vary, which can impact their clinical utility and safety.
-
Crizotinib , as a multi-targeted inhibitor, has known activity against c-Met in addition to ALK and ROS1, which may contribute to both its efficacy and side-effect profile.
-
Lorlatinib demonstrates high selectivity for ALK and ROS1, with a seemingly cleaner off-target profile compared to Crizotinib.
-
Repotrectinib , a next-generation inhibitor, is highly potent against ROS1 and TRK kinases, with a distinct set of off-targets that includes members of the SRC and JAK families.
This guide provides a framework for comparing the selectivity of these important therapeutic agents. For researchers and drug developers, a thorough understanding of these cross-reactivity profiles is essential for the development of more effective and safer ROS1-targeted therapies. The provided experimental protocols can serve as a reference for in-house kinase inhibitor characterization. As more comprehensive and standardized kinome-wide profiling data becomes available, a more detailed and direct comparison will be possible.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Real world study of safety and efficacy of lorlatinib as second line and beyond in ALK-rearranged advanced non-small cell lung cancer patients in India – a multicentre chart review study (ROSELAND) - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of ROS Kinase Targets: A Comparative Guide to ROS kinases-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic versus pharmacological approaches to validate the targets of ROS kinases, with a specific focus on the proto-oncogene tyrosine-protein kinase ROS1. We will explore the use of "ROS kinases-IN-1," a known ROS1 inhibitor, in parallel with genetic knockdown and knockout techniques. This document offers detailed experimental protocols and data presentation formats to facilitate the independent generation of comparative data.
Introduction to ROS1 and its Inhibition
ROS1 is a receptor tyrosine kinase that, upon chromosomal rearrangement, can become a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] These rearrangements lead to the constitutive activation of the ROS1 kinase domain, triggering downstream signaling pathways that promote cell survival and proliferation, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways.[2]
Pharmacological inhibition of ROS1 with tyrosine kinase inhibitors (TKIs) has proven to be an effective therapeutic strategy. "this compound" is a small molecule inhibitor of ROS1 with a reported IC50 of 1.22 µM.[3][4] To rigorously validate ROS1 as the primary target of this compound and to understand its on-target effects, a direct comparison with genetic methods is essential.
Comparison of Pharmacological and Genetic Inhibition
| Feature | Pharmacological Inhibition (this compound) | Genetic Inhibition (siRNA/CRISPR) |
| Mechanism | Reversible or irreversible binding to the kinase domain, inhibiting its catalytic activity. | Post-transcriptional gene silencing (siRNA) or permanent gene disruption (CRISPR-Cas9). |
| Specificity | Potential for off-target effects on other kinases or proteins. The selectivity profile of this compound is not publicly available. | High on-target specificity, though off-target effects can occur with siRNA and CRISPR. |
| Speed of Onset | Rapid, typically within hours of administration. | Slower, requiring time for mRNA/protein turnover (siRNA) or gene editing and subsequent protein depletion (CRISPR). |
| Duration of Effect | Dependent on the compound's half-life and dosing schedule. | Transient for siRNA; permanent for CRISPR-Cas9 knockout. |
| Application | In vitro and in vivo studies, preclinical and clinical drug development. | Primarily for target validation in in vitro and in vivo research models. |
Experimental Validation Workflow
The following diagram outlines a comprehensive workflow for the comparative validation of this compound and genetic targeting of ROS1 in a ROS1-dependent cancer cell line, such as HCC78.
ROS1 Signaling Pathway
Constitutive activation of ROS1 fusion proteins leads to the activation of several downstream signaling cascades critical for cancer cell survival and proliferation. Understanding these pathways is crucial for assessing the on-target effects of inhibitors and genetic perturbations.
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: siRNA-Mediated Knockdown of ROS1 in HCC78 Cells
Materials:
-
HCC78 cells
-
Opti-MEM I Reduced-Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Validated ROS1 siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HCC78 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 1.5 µL of 20 µM siRNA stock (final concentration 50 nM) in 150 µL of Opti-MEM.
-
In a separate tube, dilute 9 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 2.7 mL of fresh, antibiotic-free medium to each well.
-
Add the 300 µL of siRNA-lipid complex to each well and gently rock the plate to mix.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest cells for downstream analysis (Western blot for protein knockdown, cell viability assay).
-
Protocol 2: Western Blot for Phosphorylated ROS1 and Downstream Targets
Materials:
-
Treated and control HCC78 cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ROS1 (Tyr2274), anti-ROS1, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
Treated and control HCC78 cells in 96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform siRNA/CRISPR as described in the respective protocols.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Comparative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound and ROS1 siRNA on Downstream Signaling
| Treatment | p-ROS1/total ROS1 (relative intensity) | p-AKT/total AKT (relative intensity) | p-ERK/total ERK (relative intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (IC50) | Value | Value | Value |
| Non-targeting siRNA | Value | Value | Value |
| ROS1 siRNA | Value | Value | Value |
Table 2: Effect of this compound and ROS1 Knockdown on Cell Viability
| Treatment | Cell Viability (% of Control) |
| Vehicle Control | 100 |
| This compound (0.1 µM) | Value |
| This compound (1 µM) | Value |
| This compound (10 µM) | Value |
| Non-targeting siRNA | Value |
| ROS1 siRNA | Value |
Alternative ROS1 Inhibitors for Comparison
A comprehensive evaluation should include a comparison with other known ROS1 inhibitors.
| Inhibitor | Primary Targets | Reported IC50 for ROS1 | Key Characteristics |
| Crizotinib | ALK, MET, ROS1 | ~1.7 nM | First-generation inhibitor, brain penetration is limited. |
| Entrectinib | TRKA/B/C, ROS1, ALK | ~0.2 nM | Good CNS penetration. |
| Repotrectinib | ROS1, NTRK | ~0.07 nM | Next-generation inhibitor designed to overcome resistance mutations.[5] |
| Lorlatinib | ALK, ROS1 | ~0.6 nM | Excellent CNS penetration. |
| Cabozantinib | VEGFR2, MET, RET, ROS1 | ~4.4 nM | Multi-kinase inhibitor with potent ROS1 activity. |
Conclusion
The genetic validation of ROS1 as a therapeutic target provides a crucial benchmark for evaluating the efficacy and specificity of small molecule inhibitors like "this compound". By employing the experimental workflows and protocols outlined in this guide, researchers can systematically generate the necessary data to compare the on-target effects of pharmacological inhibition with genetic perturbation. This approach will not only validate the primary target of "this compound" but also provide valuable insights into its potential therapeutic utility and inform the development of next-generation ROS1-targeted therapies. It is important to note that a comprehensive kinase panel screening would be necessary to fully characterize the selectivity profile of "this compound" and identify potential off-target liabilities.
References
- 1. Different Types of ROS1 Fusion Partners Yield Comparable Efficacy to Crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. Cellosaurus cell line U-118MG (CVCL_0633) [cellosaurus.org]
A Comparative Analysis of ROS1 Kinase Inhibition and siRNA Knockdown for Cellular Research
A Head-to-Head Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the precise modulation of protein function is paramount to unraveling complex signaling networks and identifying potential therapeutic targets. When it comes to the proto-oncogene 1, receptor tyrosine kinase (ROS1), two powerful techniques, small-molecule kinase inhibitors and small interfering RNA (siRNA) knockdown, stand out as primary methods for functional analysis. This guide provides an objective comparison of a representative ROS1 kinase inhibitor, Crizotinib, and siRNA-mediated knockdown of ROS1, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: ROS1 Kinase Inhibitor vs. siRNA Knockdown
| Feature | ROS1 Kinase Inhibitor (e.g., Crizotinib) | siRNA Knockdown of ROS1 |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its catalytic activity and downstream signaling.[1] | Utilizes the endogenous RNA interference (RNAi) machinery to specifically degrade ROS1 mRNA, preventing protein translation. |
| Target Level | Protein (post-translational) | mRNA (pre-translational) |
| Effect Onset | Rapid, often within hours. | Slower, typically requires 24-72 hours for significant protein depletion. |
| Duration of Effect | Dependent on drug's half-life and cellular clearance; reversible upon withdrawal. | Can be transient (days) or stable depending on the delivery method (e.g., plasmid-based shRNA). |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding sites.[2] | Generally high sequence specificity, but can have off-target effects through partial complementarity to other mRNAs. |
| Primary Application | Pharmacological studies, target validation, preclinical and clinical cancer therapy.[3][4] | Gene function studies, target validation, and therapeutic development. |
Quantitative Performance Comparison
The following tables summarize key quantitative data derived from experimental studies to facilitate a direct comparison of the efficacy of Crizotinib and ROS1 siRNA.
Table 1: Inhibition of Cell Viability and Proliferation
| Parameter | Crizotinib | ROS1 siRNA | Cell Line | Reference |
| IC50 (Cell Viability) | 31 nM | Not directly applicable; knockdown efficiency is measured. | SDC4-ROS1 transduced Ba/F3 cells | [5] |
| Effect on Proliferation | Inhibition of proliferation | Induction of apoptosis | HCC78 (NSCLC) | [5] |
Table 2: Target Modulation and Downstream Effects
| Parameter | Crizotinib | ROS1 siRNA | Cell Line | Reference |
| Target Expression | No change in total ROS1 protein levels, but inhibits phosphorylation. | Significant reduction in total ROS1 protein levels. | HCC78 (NSCLC) | [6] |
| PD-L1 Expression | Downregulation of surface expression. | Suppression of expression. | HCC78 (NSCLC) | [6] |
| Signaling Pathway Inhibition | Downregulates phosphorylation of SHP-2, AKT, and ERK. | Leads to reduced overall signaling output due to protein depletion. | HCC78 (NSCLC) | [7] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Protocol 1: Cell Viability Assay with Crizotinib
Objective: To determine the half-maximal inhibitory concentration (IC50) of Crizotinib on the viability of ROS1-dependent cancer cells.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Crizotinib stock solution (in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Crizotinib in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Remove the overnight culture medium from the cells and add 100 µL of the Crizotinib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the percentage of viability against the log of the Crizotinib concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: siRNA Transfection and Validation of ROS1 Knockdown
Objective: To transiently knockdown ROS1 expression in a cancer cell line and validate the knockdown efficiency.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete growth medium
-
ROS1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting
Procedure:
-
The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
Transfection Complex Preparation (per well):
-
In one tube, dilute 50-100 pmol of ROS1 siRNA or non-targeting control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of the siRNA-transfection reagent complex to each well.
-
Add 1.5 mL of complete growth medium to each well.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Validation of Knockdown:
-
By qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR using primers specific for ROS1 and a housekeeping gene (e.g., GAPDH) to determine the relative reduction in ROS1 mRNA levels.
-
By Western Blot: Lyse the cells, quantify total protein, and perform Western blot analysis using an antibody against ROS1 and a loading control (e.g., β-actin) to assess the reduction in ROS1 protein levels.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion: Choosing the Right Tool for the Job
Both ROS1 kinase inhibitors and siRNA knockdown are invaluable tools for studying ROS1 function. The choice between them depends largely on the specific research question and experimental context.
-
ROS1 kinase inhibitors , like Crizotinib, are ideal for pharmacological studies, for investigating the acute effects of kinase inhibition, and for preclinical evaluations of potential therapeutics. Their rapid and reversible action allows for precise temporal control over ROS1 activity.
-
siRNA knockdown offers a highly specific genetic approach to reducing ROS1 protein levels. It is particularly useful for confirming that a phenotype observed with a kinase inhibitor is indeed due to the on-target inhibition of ROS1 and not off-target effects. It is also the method of choice when the complete removal of the protein, including any non-catalytic scaffolding functions, is desired.
For a comprehensive understanding of ROS1 biology, a combinatorial approach, using siRNA to validate the on-target effects of a kinase inhibitor, is often the most rigorous and conclusive strategy. This dual approach ensures that the observed cellular phenotypes are a direct consequence of ROS1 modulation, thereby strengthening the validity of the experimental findings.
References
- 1. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 4. eversana.com [eversana.com]
- 5. Identifying and Targeting ROS1 Gene Fusions in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS1 Fusion Mediates Immunogenicity by Upregulation of PD-L1 After the Activation of ROS1–SHP2 Signaling Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of ROS1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various inhibitors targeting the ROS1 receptor tyrosine kinase. It is important to note that the term "ROS kinases-IN-1" does not correspond to a standardized or widely recognized specific molecule in published scientific literature. It may be a non-standard internal designation or a potential misnomer. The commercially available compound "ROS-IN-1" is a mitochondrial Reactive Oxygen Species (ROS) inhibitor, not a kinase inhibitor. This guide will therefore focus on well-characterized and clinically relevant inhibitors of ROS1 kinase.
Data Presentation: In Vitro and Cellular Potency of ROS1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent ROS1 inhibitors against wild-type and mutant forms of the ROS1 kinase. These values are critical for assessing the potency and potential efficacy of these compounds.
| Inhibitor | Cell Line/Kinase | IC50 (nM) |
| Crizotinib | Ba/F3 CD74-ROS1 | 9.8[1] |
| Ba/F3 CD74-ROS1 | ~10[2] | |
| c-Met (cell-based) | 11[3] | |
| ALK (cell-based) | 24[3] | |
| Entrectinib | ROS1 | 7[4] |
| TrkA | 1[3] | |
| TrkB | 3[3] | |
| TrkC | 5[3] | |
| ALK | 12[3][4] | |
| Lorlatinib | ROS1 | Ki <0.02[3] |
| Wild-type ALK | Ki <0.07[3] | |
| ALK L1196M | Ki 0.7[3] | |
| Repotrectinib | ROS1 | 0.07[5] |
| TRKA | 0.83[5] | |
| TRKB | 0.05[5] | |
| TRKC | 0.1[5] | |
| WT ALK | 1.01[3] | |
| YU1079 ROS1 G2032R | 97[6] | |
| Taletrectinib | ROS1 | 0.207[3] |
| NTRK1 | 0.622[3] | |
| NTRK2 | 2.28[3] | |
| NTRK3 | 0.980[3] | |
| Cabozantinib | Ba/F3 CD74-ROS1 | 1.1[2] |
| YU1079 ROS1 G2032R | 111[6] | |
| Brigatinib | Ba/F3 CD74-ROS1 | 7.5[2] |
| ROS1 | 0.9[3] | |
| ALK | 0.6[3] | |
| Ceritinib | Ba/F3 CD74-ROS1 | ~20[2] |
| Zidesamtinib (NVL-520) | Wild-type ROS1 | 0.7[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of potency data. Below are outlines for standard in vitro and cell-based assays used to determine the IC50 and EC50 values of ROS1 kinase inhibitors.
In Vitro Kinase Assay for IC50 Determination
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated ROS1 kinase domain.
Objective: To determine the concentration of an inhibitor required to reduce the activity of purified ROS1 kinase by 50%.
Materials:
-
Purified recombinant ROS1 kinase domain.[7]
-
Kinase substrate (e.g., a synthetic peptide like IGF-1Rtide).[8]
-
ATP (Adenosine triphosphate).[7]
-
Kinase assay buffer.[7]
-
Test inhibitors at various concentrations.
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ which measures ADP production).[7]
-
96-well plates.[7]
-
A microplate reader capable of measuring luminescence.[7]
Procedure:
-
Prepare a master mix containing the recombinant ROS1 kinase and the kinase substrate in the kinase buffer.[9]
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitors at a range of concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.[9]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.[7]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Measure the signal (e.g., luminescence) using a microplate reader. The signal intensity is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.[10]
Cell-Based Assay for EC50/IC50 Determination
Cell-based assays measure the effect of an inhibitor on ROS1 activity within a cellular context, providing insights into its potency, cell permeability, and effects on downstream signaling.
Objective: To determine the concentration of an inhibitor required to inhibit a ROS1-dependent cellular process (e.g., cell proliferation or downstream signaling) by 50%.
Materials:
-
A cancer cell line that is dependent on ROS1 signaling for its growth and survival (e.g., Ba/F3 cells engineered to express a ROS1 fusion protein like CD74-ROS1).[1][2]
-
Cell culture medium and supplements.
-
Test inhibitors at various concentrations.
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®) or for detecting protein phosphorylation (e.g., antibodies for Western blotting or In-Cell Western assays).
-
96-well cell culture plates.
-
An incubator and a plate reader or imaging system.
Procedure:
-
Cell Seeding: Seed the ROS1-dependent cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).[11]
-
Assessment of Cell Viability (for EC50):
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the EC50 value through non-linear regression.
-
-
Assessment of Downstream Signaling Inhibition (for IC50):
-
After a shorter incubation with the inhibitor (e.g., 2-4 hours), lyse the cells and perform a Western blot to detect the phosphorylation levels of ROS1 and its downstream targets (e.g., AKT, ERK, STAT3).[12]
-
Alternatively, use an In-Cell Western assay by fixing and permeabilizing the cells in the plate, followed by incubation with primary antibodies against phosphorylated and total proteins, and fluorescently labeled secondary antibodies.[13]
-
Quantify the signal intensity for the phosphorylated protein relative to the total protein.
-
Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the IC50 value.[13]
-
Mandatory Visualizations
ROS1 Signaling Pathway
Constitutive activation of ROS1, often through chromosomal rearrangements leading to fusion proteins, drives oncogenesis by activating several downstream signaling cascades that promote cell proliferation, survival, and growth.[12]
Caption: Activated ROS1 signaling pathways promoting cancer cell growth and survival.
Experimental Workflow for IC50 Determination
The determination of an IC50 value follows a structured experimental workflow, from cell culture and inhibitor treatment to data analysis and interpretation.
Caption: A typical experimental workflow for determining the IC50 of a ROS1 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In vitro kinase assay [protocols.io]
- 10. youtube.com [youtube.com]
- 11. TKI-addicted ROS1-rearranged cells are destined to survival or death by the intensity of ROS1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
A Comparative Guide to Kinase Inhibitors Targeting ROS-Modulated Pathways
In the landscape of cellular signaling, Reactive Oxygen Species (ROS) are now understood to be critical second messengers that can modulate a variety of pathways, often through the activation of specific kinases. This guide provides a comparative analysis of inhibitors targeting two key kinases influenced by ROS signaling: Apoptosis Signal-regulating Kinase 1 (ASK1), a central mediator of oxidative stress-induced signaling, and ROS1, a receptor tyrosine kinase whose fusion proteins are oncogenic drivers in several cancers.
This publication is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the in vitro and in vivo effects of representative inhibitors for both kinase families. We present quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of these targeted therapies.
ASK1 Inhibitors: Targeting Oxidative Stress Response
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a pivotal role in cellular responses to oxidative stress, leading to inflammation and apoptosis. Its inhibition is a therapeutic strategy for a range of diseases, including neurodegenerative disorders and fibrotic diseases.
In Vitro and In Vivo Data for ASK1 Inhibitors
Here, we compare two inhibitors of ASK1: Selonsertib (GS-4997), which has been clinically evaluated, and NQDI-1, a well-characterized preclinical tool compound.
| Inhibitor | Target | In Vitro Potency | In Vivo Model | In Vivo Efficacy |
| Selonsertib (GS-4997) | ASK1 | Selective inhibitor (specific IC50 not publicly disclosed)[1][2] | Dimethylnitrosamine (DMN)-induced liver fibrosis in rats[3][4] | Reduced liver fibrosis, collagen deposition, and expression of fibrotic markers (α-SMA, fibronectin, collagen type I).[3][5] |
| NQDI-1 | ASK1 | IC50 = 3 µM, Ki = 500 nM[6][7][8] | Hypoxia-ischemia (HI) brain injury in neonatal rats[9] | Inhibited ASK1 expression, reduced apoptosis, and attenuated cerebral injury.[9] |
ROS1 Inhibitors: A Paradigm of Targeted Cancer Therapy
ROS1 is a receptor tyrosine kinase that, upon chromosomal rearrangement, can lead to the expression of oncogenic fusion proteins that drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). The development of potent and selective ROS1 inhibitors has transformed the treatment landscape for patients with ROS1-positive malignancies.
In Vitro and In Vivo Data for ROS1 Inhibitors
This section compares the first-generation inhibitor, Crizotinib, with several next-generation inhibitors developed to overcome acquired resistance.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy |
| Crizotinib | ROS1, ALK, MET | 9.8 nM (CD74-ROS1)[10] | CD74-ROS1 expressing Ba/F3 cell xenografts[11] | Inhibition of tumor growth.[12] |
| Entrectinib | ROS1, TRK, ALK | FDA-approved for ROS1+ NSCLC.[13][14] | Not specified in provided results | Active in patients with ROS1 fusion-positive NSCLC.[14] |
| Lorlatinib | ROS1, ALK | 0.7 nM (WT ROS1), 196.6 nM (G2032R mutant)[15][16] | Not specified in provided results | Efficacious in ROS1+ NSCLC, including crizotinib-pretreated patients.[17] |
| Taletrectinib | ROS1, NTRK | 0.07 nM (ROS1), potent against G2032R[18][19][20] | Orthotopic CNS model of ROS1+ NSCLC[21] | Sustained brain penetration and improved survival.[21] |
| Repotrectinib | ROS1, TRK, ALK | 0.07 nM (ROS1), 3.3 nM (G2032R mutant)[22][23][24] | Patient-derived xenograft (PDX) models[25] | Marked tumor regression and delayed tumor re-emergence.[25] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, we provide the following diagrams created using the DOT language.
Caption: ASK1 signaling pathway activated by ROS, leading to apoptosis and inflammation, and its inhibition by Selonsertib.
Caption: Downstream signaling pathways activated by oncogenic ROS1 fusion proteins and their inhibition by Crizotinib.
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors from in vitro characterization to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently employed in the evaluation of kinase inhibitors.
Biochemical Kinase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity, often to calculate the IC50 value.
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP (often radiolabeled or modified for detection), kinase buffer, and test inhibitor.
-
Procedure :
-
The kinase reaction is set up in a multi-well plate.
-
The test inhibitor is serially diluted and added to the wells.
-
The reaction is initiated by adding ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Quantification can be achieved through various methods, including radiometric detection, fluorescence, or luminescence.[26]
-
-
Data Analysis : The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is useful for assessing the cytotoxic or cytostatic effects of a kinase inhibitor.
-
Reagents and Materials : Cell line of interest, culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or SDS solution).[27]
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the kinase inhibitor.[27]
-
After the desired incubation period, MTT solution is added to each well.[27]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.[27]
-
-
Data Analysis : The absorbance of the formazan solution is measured using a plate reader, and the cell viability is calculated relative to untreated control cells.[1]
Western Blotting for Kinase Inhibition
Western blotting is used to detect the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates, providing a direct measure of the inhibitor's effect on the signaling pathway within a cellular context.
-
Reagents and Materials : Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes (e.g., PVDF or nitrocellulose), blocking buffer, primary antibodies (phospho-specific and total protein), and HRP-conjugated secondary antibodies.
-
Procedure :
-
Cells are treated with the kinase inhibitor for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.[28]
-
-
Data Analysis : The intensity of the bands is quantified and often normalized to the total protein levels of the target or a loading control to determine the extent of phosphorylation inhibition.[28]
In Vivo Tumor Xenograft Model
This model is a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's anti-tumor efficacy in a living organism.
-
Model System : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with cancer cells that are dependent on the target kinase for growth.
-
Procedure :
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, following a predetermined dosing schedule.
-
Tumor size is measured regularly with calipers, and animal body weight is monitored as an indicator of toxicity.
-
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement.
In Vivo Liver Fibrosis Model
Animal models of fibrosis are essential for evaluating the therapeutic potential of anti-fibrotic agents like ASK1 inhibitors.
-
Model System : Liver fibrosis can be induced in rodents (e.g., rats) through chronic administration of a hepatotoxin, such as dimethylnitrosamine (DMN).[3][4]
-
Procedure :
-
Animals receive regular injections of DMN to induce liver injury and subsequent fibrosis over several weeks.[3][4]
-
During the fibrosis induction period, a treatment group receives the test inhibitor.[3][4]
-
At the end of the study, liver tissues are collected for histological analysis (e.g., H&E and Sirius Red staining) to assess the degree of fibrosis.[5]
-
-
Data Analysis : The extent of fibrosis is quantified from the stained liver sections. Additionally, biochemical markers of liver injury in the serum and the expression of fibrotic genes in the liver tissue can be measured.[5]
References
- 1. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NQDI 1 | CAS 175026-96-7 | NDQI1 | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cabozantinib overcomes crizotinib resistance in ROS1 fusion positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theros1ders.org [theros1ders.org]
- 14. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Taletrectinib: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. esmo.org [esmo.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. cancer-research-network.com [cancer-research-network.com]
- 25. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Cell viability assay [bio-protocol.org]
- 28. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of ROS Kinase Inhibitors: A Procedural Guide
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of research compounds like "ROS kinases-IN-1," focusing on procedural, step-by-step guidance. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on best practices for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Disposal Plan
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.[1][2][3] Adherence to institutional and local regulations is mandatory.[4] The following steps outline a general protocol for the disposal of a research-grade kinase inhibitor.
Experimental Protocol: Disposal of this compound
This protocol provides a detailed methodology for the safe disposal of "this compound" in solid form, as a solution (e.g., in DMSO), and for contaminated lab materials.
1. Waste Identification and Segregation:
- Classify "this compound" as hazardous chemical waste.[1]
- Segregate waste into three categories: solid chemical waste, liquid chemical waste, and chemically contaminated solid waste.[1][5]
- Never mix incompatible waste streams.[5] For instance, keep acidic or basic waste separate from the inhibitor solution.
2. Solid "this compound" Disposal:
- If possible, dispose of the solid reagent in its original manufacturer's container.[6][7]
- Ensure the container is well-sealed and the original label is intact and legible.
- If the original container is not available, use a new, clean, and compatible container with a secure screw-on cap.[6]
- Attach a hazardous waste tag to the container.[3][6]
3. Liquid Waste (e.g., "this compound" in DMSO) Disposal:
- Collect all liquid waste containing the inhibitor in a dedicated, leak-proof container, preferably plastic-coated glass or a compatible plastic carboy.[3][7]
- Do not fill the container beyond 90% capacity to allow for expansion.[5]
- Keep the waste container securely capped when not in use.[6]
- Store the liquid waste container in a designated secondary containment bin to prevent spills.[6]
- Label the container clearly with a hazardous waste tag detailing all constituents, including the solvent (e.g., "this compound in DMSO").[3]
4. Disposal of Contaminated Labware:
- Sharps: Dispose of contaminated needles, syringes, and pipette tips in a designated puncture-resistant sharps container labeled "Hazardous Waste Sharps."[6]
- Glassware: Collect broken, contaminated glassware in a specific, puncture-proof container labeled "Contaminated Broken Glass."
- Solid Lab Waste: Items such as gloves, bench paper, and kimwipes that are contaminated with "this compound" should be double-bagged in clear plastic bags and labeled as "Chemically Contaminated Solid Waste."[6]
5. Waste Storage and Collection:
- Store all hazardous waste in a designated and labeled Satellite Accumulation Area (SAA) within the laboratory.[5]
- Ensure the SAA is under the control of laboratory personnel and away from general lab traffic.[6]
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][7]
Data Presentation: Summary of Disposal and Safety Information
The following table summarizes key information pertinent to the safe handling and disposal of a typical research-grade kinase inhibitor.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste.[3] |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Container Requirements | Use compatible, leak-proof containers with secure screw-on caps.[6] Original manufacturer's containers are preferred for solid waste.[6][7] |
| Labeling | All waste containers must have a "Hazardous Waste" tag detailing the full chemical names of all contents, concentrations, date of generation, and associated hazards.[3][5] |
| Storage | Store in a designated, labeled Satellite Accumulation Area (SAA) with secondary containment.[5][6] Segregate from incompatible materials.[3][5] |
| Spill Response | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your EHS department. |
| Disposal Route | Do not dispose of in regular trash or down the sanitary sewer.[3][4] All waste must be collected by a licensed hazardous waste disposal service or your institution's EHS department.[3] |
Signaling Pathway Visualization
Reactive Oxygen Species (ROS) are not just byproducts of cellular metabolism but also act as crucial signaling molecules in various cellular processes.[8][9][10][11] Kinase inhibitors that modulate ROS signaling can have significant effects on downstream pathways that control cell fate, such as apoptosis and regeneration. An important hub in ROS-mediated signaling is the Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAPKKK family.[12][13] Cellular stress, including an increase in ROS, activates ASK1, which in turn activates downstream MAP kinases like JNK and p38, leading to cellular responses such as apoptosis.[12][13][14][15]
Caption: ROS-mediated activation of the ASK1-JNK/p38 signaling pathway.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Reactive oxygen species in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution [mdpi.com]
- 10. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. spandidos-publications.com [spandidos-publications.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
